molecular formula C6H9N3O4 B8820317 Hydroxymetronidazole-d2 CAS No. 2196180-19-3

Hydroxymetronidazole-d2

Katalognummer: B8820317
CAS-Nummer: 2196180-19-3
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: AEHPOYAOLCAMIU-APZFVMQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hydroxymetronidazole-d2 is a useful research compound. Its molecular formula is C6H9N3O4 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2196180-19-3

Molekularformel

C6H9N3O4

Molekulargewicht

189.17 g/mol

IUPAC-Name

2-[2-[dideuterio(hydroxy)methyl]-5-nitroimidazol-1-yl]ethanol

InChI

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2/i4D2

InChI-Schlüssel

AEHPOYAOLCAMIU-APZFVMQVSA-N

Isomerische SMILES

[2H]C([2H])(C1=NC=C(N1CCO)[N+](=O)[O-])O

Kanonische SMILES

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

Isotopic Purity of Hydroxymetronidazole-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Hydroxymetronidazole-d2, a deuterated metabolite of the antibiotic Metronidazole. This document outlines the typical isotopic enrichment levels, details the experimental protocols for its determination, and presents relevant biochemical pathways.

Introduction

This compound is the deuterium-labeled form of Hydroxymetronidazole, the major active metabolite of Metronidazole.[1] Deuterated compounds are of significant interest in pharmaceutical research, primarily for their use as internal standards in quantitative bioanalysis by mass spectrometry and for their potential to modulate metabolic pathways, thereby improving the pharmacokinetic profiles of drugs. The isotopic purity of these labeled compounds is a critical quality attribute that ensures the accuracy and reliability of experimental results.

Data Presentation: Isotopic Purity of this compound

While the exact isotopic purity of this compound can vary between different commercial suppliers and synthesis batches, a typical isotopic enrichment for commercially available deuterated standards is ≥98%. The isotopic distribution for a representative batch of this compound is summarized in the table below.

ParameterValueMethod of Analysis
Chemical FormulaC₆H₇D₂N₃O₄-
Molecular Weight189.17 g/mol -
Isotopic Enrichment (D)≥98%¹H NMR, Mass Spectrometry
Chemical Purity≥98%HPLC

Table 1: Typical Specifications for this compound

IsotopologueDescriptionExpected Abundance
d2Molecule with two deuterium atoms>98%
d1Molecule with one deuterium and one hydrogen atom<2%
d0Molecule with no deuterium atoms (unlabeled)<0.1%

Table 2: Representative Isotopic Distribution of this compound

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful method for determining the degree of deuteration by measuring the absence of proton signals at the sites of deuterium incorporation.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh a known quantity of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) that does not have signals overlapping with the analyte. A known amount of an internal standard with a certified purity is added for quantification.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 25°C.

    • Pulse Program: A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest and the internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the residual proton signals at the deuterated positions and compare them to the integral of a non-deuterated proton signal within the same molecule or to the integral of the internal standard.

    • The isotopic purity is calculated based on the relative decrease in the integral of the signals corresponding to the deuterated positions.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the relative abundance of different isotopologues (d0, d1, d2, etc.).

Protocol for LC-HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation (LC):

    • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to improve ionization.

  • Mass Spectrometric Detection (HRMS):

    • Instrument: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan mode to detect all isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled compound (d0) and its deuterated isotopologues (d1, d2).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by expressing the peak area of the desired isotopologue (d2) as a percentage of the sum of the peak areas of all detected isotopologues.

Mandatory Visualization

Metabolic Pathway of Metronidazole

The following diagram illustrates the metabolic conversion of Metronidazole to its active metabolite, Hydroxymetronidazole. This hydroxylation is a key step in the drug's biotransformation in the body.[1]

Metronidazole_Metabolism Metronidazole Metronidazole Oxidation Side-chain Oxidation Metronidazole->Oxidation Hepatic Metabolism Hydroxymetronidazole Hydroxymetronidazole (Active Metabolite) Glucuronidation Glucuronide Conjugation Hydroxymetronidazole->Glucuronidation Oxidation->Hydroxymetronidazole Urine_Excretion Urine Excretion Glucuronidation->Urine_Excretion

Caption: Metabolic pathway of Metronidazole to Hydroxymetronidazole.

Experimental Workflow for Isotopic Purity Determination

The logical workflow for determining the isotopic purity of this compound using both NMR and MS is depicted below.

Isotopic_Purity_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Sample_Prep Sample Preparation (with internal standard) NMR_Acquisition ¹H NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Analysis Integration and Isotopic Purity Calculation NMR_Acquisition->NMR_Analysis Final_Purity Final Isotopic Purity Report NMR_Analysis->Final_Purity MS_Sample_Prep Sample Preparation LC_Separation LC Separation MS_Sample_Prep->LC_Separation HRMS_Detection HRMS Detection (Full Scan) LC_Separation->HRMS_Detection MS_Analysis Isotopologue Peak Integration and Purity Calculation HRMS_Detection->MS_Analysis MS_Analysis->Final_Purity

Caption: Workflow for isotopic purity determination.

References

Technical Guide: Synthesis and Characterization of Hydroxymetronidazole-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxymetronidazole-d2 (2-[2-(hydroxymethyl-d2)-5-nitro-1H-imidazol-1-yl]ethan-1-ol). This isotopically labeled metabolite of metronidazole is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.

Compound Information

This compound is the deuterium-labeled form of hydroxymetronidazole, the major active metabolite of the antibiotic metronidazole. The incorporation of two deuterium atoms on the hydroxymethyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

PropertyValue
Chemical Name 2-[2-(dideuterio(hydroxy)methyl)-5-nitroimidazol-1-yl]ethanol
Synonyms Metronidazole-OH-d2, Hydroxy Metronidazole-d2
CAS Number 2196180-19-3
Molecular Formula C₆H₇D₂N₃O₄
Molecular Weight 189.17 g/mol
Intended Use Internal standard for quantification by GC- or LC-mass spectrometry

Proposed Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a two-step process starting from the readily available, non-labeled Hydroxymetronidazole. The key transformation is the selective introduction of deuterium via the reduction of an intermediate aldehyde.

Synthetic Workflow

The overall synthetic workflow is depicted below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Oxidation cluster_1 Step 2: Deuterated Reduction HM Hydroxymetronidazole Aldehyde 2-(2-formyl-5-nitro-1H- imidazol-1-yl)ethan-1-ol HM->Aldehyde Oxidation Oxidant Oxidizing Agent (e.g., PCC) Oxidant->HM HM_d2 This compound Aldehyde->HM_d2 Reduction Reducer Sodium Borodeuteride (NaBD4) Reducer->Aldehyde

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-formyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol (Intermediate)

  • Reaction Setup: To a solution of Hydroxymetronidazole (1.0 g, 5.34 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (PCC) (1.72 g, 8.01 mmol) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and pass it through a short pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired aldehyde intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the intermediate aldehyde (0.5 g, 2.70 mmol) in methanol (20 mL) and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borodeuteride (NaBD₄) (0.12 g, 2.83 mmol) portion-wise to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the disappearance of the aldehyde by TLC.

  • Work-up: Quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

Purity is typically assessed by HPLC. A purity of not less than 95% is generally required for use as an internal standard.

ParameterTypical Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with water and acetonitrile
Detection UV at an appropriate wavelength (e.g., 310 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of this compound.

ParameterExpected Values
Ionization Mode Electrospray Ionization (ESI), positive mode
Molecular Ion [M+H]⁺ m/z 190.18
MS/MS Fragmentation Expected to show characteristic fragments with a +2 Da shift compared to the non-deuterated analog. The transition for the non-deuterated hydroxymetronidazole is m/z 187.9 -> 125.9.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of deuterium labeling.

Expected ¹H NMR (400 MHz, DMSO-d₆) Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0s1HImidazole C-H
~4.5t2HN-CH₂-
~3.7t2H-CH₂-OH
~5.0t1H-CH₂-OH (exchangeable with D₂O)
Signal for -CD₂-OH protons will be absent or significantly reduced.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Data:

Chemical Shift (ppm)Assignment
~150C-NO₂
~140Imidazole C=N
~120Imidazole C-H
~60N-CH₂-
~58-CH₂-OH
The signal for the -CD₂-OH carbon will appear as a multiplet due to C-D coupling.

Metabolic Pathway and Application

Hydroxymetronidazole is formed in the liver primarily through the action of cytochrome P450 enzymes. Its deuterated analog follows the same metabolic fate, making it an excellent tracer for metabolic studies.

Metabolism Metabolic Formation of Hydroxymetronidazole Metronidazole Metronidazole Hydroxymetronidazole Hydroxymetronidazole Metronidazole->Hydroxymetronidazole Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2A6, CYP3A4) CYP450->Metronidazole

Caption: Hepatic metabolism of Metronidazole.

The primary application of this compound is as an internal standard in bioanalytical methods, particularly UPLC-MS/MS, for the accurate quantification of hydroxymetronidazole in plasma, urine, and tissue samples. This is essential for pharmacokinetic profiling and drug metabolism studies in both preclinical and clinical drug development.

An In-depth Technical Guide to the Chemical Properties of Deuterated Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of deuterated hydroxymetronidazole, a key metabolite of the widely used antimicrobial agent, metronidazole. The strategic replacement of hydrogen with deuterium atoms can significantly alter the pharmacokinetic profile of the parent drug, making a thorough understanding of its deuterated metabolites crucial for drug development and research. This document outlines its synthesis, physicochemical characteristics, and the analytical methodologies for its study, supported by experimental protocols and logical workflow diagrams.

Introduction to Deuterated Pharmaceuticals

Deuteration, the selective replacement of hydrogen with its stable, non-radioactive isotope deuterium, has emerged as a valuable strategy in drug development.[1][2] This subtle modification can profoundly impact a drug's metabolic fate due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen (C-H) bond.[3][4] This can lead to a longer biological half-life, reduced formation of toxic metabolites, and an overall improved pharmacokinetic profile.[3][4]

Metronidazole is a nitroimidazole antibiotic extensively used to treat anaerobic bacterial and protozoal infections.[1][2] It is metabolized in the liver to several compounds, with hydroxymetronidazole being a major active metabolite.[2][3] Consequently, investigating the properties of deuterated hydroxymetronidazole is essential for understanding the full pharmacological impact of deuterating metronidazole.

Physicochemical Properties

The introduction of deuterium can lead to subtle but significant changes in the physicochemical properties of a molecule. Below is a comparative summary of the known properties of hydroxymetronidazole and its deuterated analog, hydroxymetronidazole-d4.

PropertyHydroxymetronidazoleDeuterated Hydroxymetronidazole (d4)
Molecular Formula C₆H₉N₃O₄C₆H₅D₄N₃O₄
Molecular Weight 187.15 g/mol 191.18 g/mol
Melting Point 118-121°C118-120°C
LogP (calculated) --0.20090
Solubility DMSO (Sparingly), Methanol (Slightly)DMSO (Slightly), Methanol (Slightly)
Appearance White to Light Beige SolidOff-White Solid
Storage Temperature -20°C Freezer-20°C Freezer, Under Inert Atmosphere

Synthesis and Metabolism

The synthesis of deuterated hydroxymetronidazole typically involves a two-step process: the deuteration of the parent drug, metronidazole, followed by its conversion to the hydroxylated metabolite.

Synthesis of Deuterated Metronidazole (Precursor)

A common method for deuterating metronidazole involves a hydrogen-deuterium exchange reaction.

Experimental Protocol: Synthesis of Deuterated Metronidazole

  • Materials: Metronidazole, Deuterium Oxide (D₂O), Benzoic Acid, Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask, combine metronidazole (0.2 mmol), benzoic acid (0.04 mmol), and D₂O (1 mL).

    • Reflux the mixture at 120°C for 48 hours under a nitrogen atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 3 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to obtain the crude deuterated metronidazole.

    • Purify the product by recrystallization from ethanol.

Biotransformation to Deuterated Hydroxymetronidazole

Hydroxymetronidazole is primarily formed in the liver by cytochrome P450 enzymes.[5] This biotransformation can be mimicked in vitro to produce the deuterated metabolite from the deuterated precursor.

Experimental Protocol: In Vitro Biotransformation

  • Materials: Deuterated metronidazole, human liver microsomes (or a specific recombinant CYP enzyme), NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), phosphate buffer.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the deuterated metronidazole substrate.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the reaction for a specific time period (e.g., 60 minutes) at 37°C with shaking.

    • Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant for the presence of deuterated hydroxymetronidazole using a suitable analytical method like LC-MS/MS.

Analytical Characterization

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary techniques for the analysis and quantification of hydroxymetronidazole and its deuterated analogs.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.01M potassium dihydrogen phosphate, pH 3.0) and acetonitrile (e.g., 83:17 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 320 nm.

  • Sample Preparation: Plasma or other biological samples can be prepared by protein precipitation with acetonitrile, followed by centrifugation and reconstitution of the supernatant in the mobile phase.

  • Quantification: Deuterated hydroxymetronidazole is often used as an internal standard for the accurate quantification of the non-deuterated form in biological matrices.

Visualizations

Metabolic Pathway of Metronidazole

The following diagram illustrates the metabolic conversion of metronidazole to hydroxymetronidazole, indicating the site of deuteration.

Metronidazole_Metabolism cluster_deuteration Site of Deuteration Metronidazole Metronidazole (or Deuterated Metronidazole) Hydroxymetronidazole Hydroxymetronidazole (or Deuterated Hydroxymetronidazole) Metronidazole->Hydroxymetronidazole CYP-mediated hydroxylation Other_Metabolites Other Metabolites (e.g., Acetic Acid derivative) Metronidazole->Other_Metabolites Oxidation

Caption: Metabolic pathway of metronidazole to its major metabolite.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and analysis of deuterated hydroxymetronidazole.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis arrow arrow start Metronidazole deuteration H/D Exchange Reaction start->deuteration deuterated_met Deuterated Metronidazole deuteration->deuterated_met biotransformation In Vitro Biotransformation deuterated_met->biotransformation deuterated_hmet Deuterated Hydroxymetronidazole biotransformation->deuterated_hmet purification Purification (e.g., HPLC) deuterated_hmet->purification characterization Characterization (NMR, MS) purification->characterization quantification Quantification (LC-MS/MS) characterization->quantification

Caption: General workflow for synthesis and analysis.

Conclusion

The study of deuterated hydroxymetronidazole is integral to the development of next-generation metronidazole-based therapies. Its altered chemical properties, stemming from the kinetic isotope effect, can offer significant pharmacokinetic advantages. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers and scientists to synthesize, characterize, and analyze this important deuterated metabolite, thereby facilitating further advancements in drug discovery and development.

References

Hydroxymetronidazole-d2 as a Hypoxia-Targeted Tracer: An In-depth Technical Guide on the Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide outlines the putative mechanism of action of hydroxymetronidazole-d2 as a tracer for hypoxic tissues. As of the latest literature review, specific studies detailing the synthesis, radiolabeling, and in vivo evaluation of this compound for hypoxia imaging are not publicly available. The information presented herein is an extrapolation based on the well-established principles of 2-nitroimidazole bioreductive activation, the known metabolism of metronidazole, and the predictable pharmacokinetic effects of deuteration.

Executive Summary

Tumor hypoxia is a critical factor in cancer progression and resistance to therapy. The development of non-invasive imaging agents to detect and quantify hypoxic regions is of paramount importance for personalized medicine. 2-Nitroimidazoles are a class of compounds that have been extensively developed as tracers for positron emission tomography (PET) imaging of hypoxia. This guide details the theoretical mechanism of action of a deuterated form of hydroxymetronidazole (this compound) as a potential hypoxia tracer. The core principle lies in the bioreductive activation of the nitro group under low-oxygen conditions, leading to the covalent binding and trapping of the molecule within hypoxic cells. Deuteration is hypothesized to modulate the pharmacokinetic profile of the tracer, potentially offering advantages for imaging. This document provides a comprehensive overview of the underlying biochemistry, a summary of comparative data from established 2-nitroimidazole tracers, generalized experimental protocols for evaluation, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Bioreductive Trapping of 2-Nitroimidazoles

The selective accumulation of 2-nitroimidazole derivatives in hypoxic tissues is a consequence of their oxygen-dependent metabolism. This process can be broken down into several key steps:

  • Cellular Uptake: 2-nitroimidazoles are typically small, lipophilic molecules that can passively diffuse across the cell membrane into both normoxic and hypoxic cells.

  • One-Electron Reduction: Inside the cell, the nitro group (-NO₂) of the imidazole ring undergoes a one-electron reduction, catalyzed by intracellular nitroreductases (e.g., NADPH:cytochrome P450 reductase). This reaction forms a nitro radical anion.

  • Oxygen-Dependent Fate of the Nitro Radical Anion:

    • In Normoxic Cells (Sufficient O₂): The nitro radical anion is rapidly re-oxidized back to the parent 2-nitroimidazole by molecular oxygen. The regenerated parent molecule can then diffuse back out of the cell. This "futile cycling" prevents the accumulation of the tracer in well-oxygenated tissues.

    • In Hypoxic Cells (Low O₂): In the absence of sufficient oxygen to cause re-oxidation, the nitro radical anion undergoes further reduction.

  • Formation of Reactive Intermediates and Covalent Binding: The subsequent reduction steps lead to the formation of highly reactive nitroso and hydroxylamine intermediates. These intermediates can covalently bind to intracellular macromolecules, such as proteins and nucleic acids.

  • Intracellular Trapping: This covalent binding effectively "traps" the tracer molecule within the hypoxic cell, leading to its accumulation in these regions. The extent of tracer retention is therefore directly proportional to the degree and duration of hypoxia.

Signaling Pathway of 2-Nitroimidazole Bioreductive Activation

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_normoxia Normoxia cluster_hypoxia Hypoxia Tracer_ext 2-Nitroimidazole Tracer Tracer_int 2-Nitroimidazole Tracer Tracer_ext->Tracer_int Passive Diffusion Tracer_int->Tracer_ext Diffusion Out Radical Nitro Radical Anion Tracer_int->Radical 1e- Reduction (Nitroreductases) Radical->Tracer_int Re-oxidation Reactive_Intermediate Reactive Nitroso/ Hydroxylamine Radical->Reactive_Intermediate Further Reduction Trapped Covalently Bound Macromolecules Reactive_Intermediate->Trapped Covalent Binding O2 O₂

Bioreductive activation and trapping of 2-nitroimidazole tracers.

Hydroxymetronidazole and the Role of Deuteration

Metronidazole is a well-known 5-nitroimidazole antibiotic and radiosensitizer that exhibits selective toxicity towards anaerobic microorganisms and hypoxic cells[1][2][3]. Its mechanism of action follows the same bioreductive pathway described above. In humans, metronidazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2A6), to form several metabolites. The major metabolite is hydroxymetronidazole , which is also biologically active[4][5][6].

Putative Mechanism of this compound

This compound is a form of hydroxymetronidazole where two hydrogen atoms have been replaced by deuterium atoms. The rationale for using a deuterated tracer is based on the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the deuteration occurs at a site of metabolic transformation, the rate of metabolism at that site will be reduced[7].

The putative advantages of using this compound as a hypoxia tracer would be:

  • Increased Metabolic Stability: Slower metabolism could lead to a longer biological half-life of the tracer.

  • Altered Pharmacokinetics: A longer half-life might allow for later imaging time points, potentially leading to higher tumor-to-background ratios as the unbound tracer clears from normoxic tissues.

  • Reduced Formation of Potentially Confounding Metabolites: By slowing down a specific metabolic pathway, deuteration could alter the profile of downstream metabolites.

It is important to reiterate that these are theoretical advantages, and without experimental data, the precise impact of deuteration on the efficacy of hydroxymetronidazole as a hypoxia tracer remains speculative.

Data Presentation: Comparative Analysis of Established 2-Nitroimidazole PET Tracers

As no quantitative data for this compound is available, the following table summarizes key imaging parameters for well-studied 2-nitroimidazole PET tracers to provide a comparative context for researchers.

TracerLogPTumor Uptake (%ID/g)Tumor-to-Muscle RatioOptimal Imaging Time (p.i.)Reference
[¹⁸F]FMISO 0.4~0.76 (SUVmax)~4.82 - 4 hours[8][9]
[¹⁸F]FAZA -0.6~0.41 (SUVmax)~4.0~2 hours[8][10]
[¹⁸F]HX4 0.5~0.65 (SUVmax)~7.2~3 hours[8][10]

%ID/g: percentage of injected dose per gram of tissue. SUVmax: maximum standardized uptake value. p.i.: post-injection.

Experimental Protocols: A Generalized Approach for In Vivo Evaluation

The following protocol describes a generalized workflow for the preclinical evaluation of a novel nitroimidazole-based hypoxia tracer, such as this compound, using PET imaging.

Animal Model and Tumor Induction
  • Cell Line: Use a cancer cell line known to develop hypoxic tumors when grown as xenografts (e.g., FaDu, HT-29, SQ20b).

  • Animal Strain: Use immunodeficient mice (e.g., athymic nude mice, NSG mice).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth with calipers. Initiate imaging studies when tumors reach a volume of 150-250 mm³.

Radiosynthesis of the Tracer
  • The tracer (e.g., this compound) would need to be synthesized with a positron-emitting radionuclide, most commonly Fluorine-18 ([¹⁸F]).

  • This would involve developing a multi-step radiosynthesis protocol, likely involving nucleophilic substitution with [¹⁸F]fluoride, followed by purification using high-performance liquid chromatography (HPLC).

  • Quality control measures, including radiochemical purity, specific activity, and stability, must be performed before in vivo use.

In Vivo PET/CT Imaging
  • Animal Preparation: Anesthetize tumor-bearing mice (e.g., with isoflurane).

  • Tracer Administration: Administer a defined dose of the radiotracer (typically 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.

  • Imaging Time Points: Acquire dynamic or static PET scans at multiple time points post-injection (e.g., 30, 60, 120, 180 minutes) to determine the optimal imaging window. A CT scan should be acquired for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) over the tumor, muscle, and other relevant organs on the co-registered PET/CT images to calculate tracer uptake, typically expressed as %ID/g or Standardized Uptake Value (SUV).

Ex Vivo Biodistribution and Autoradiography
  • Tissue Harvesting: At the final imaging time point, euthanize the animals and dissect tumors and major organs.

  • Gamma Counting: Weigh the tissues and measure the radioactivity using a gamma counter to determine the %ID/g.

  • Autoradiography: Freeze the tumors, and obtain thin sections. Expose the sections to a phosphor screen and image to visualize the micro-distribution of the tracer within the tumor.

  • Immunohistochemistry: Use adjacent tumor sections for immunohistochemical staining of hypoxia markers (e.g., pimonidazole, HIF-1α) and perfusion markers (e.g., Hoechst 33342) to correlate tracer distribution with hypoxic regions.

Experimental Workflow Visualization

G Start Start: Tumor-bearing Animal Model Radiosynthesis Radiosynthesis and QC of Tracer Start->Radiosynthesis Injection Intravenous Tracer Injection Radiosynthesis->Injection PET_CT PET/CT Imaging (Multiple Time Points) Injection->PET_CT Euthanasia Euthanasia PET_CT->Euthanasia Biodistribution Ex Vivo Biodistribution (Gamma Counting) Euthanasia->Biodistribution Autorad_IHC Autoradiography and Immunohistochemistry Euthanasia->Autorad_IHC Analysis Data Analysis: Uptake Quantification, Correlation Biodistribution->Analysis Autorad_IHC->Analysis

Generalized experimental workflow for evaluating a novel hypoxia PET tracer.

Conclusion

This compound represents a potential, yet unexplored, candidate as a tracer for imaging tumor hypoxia. Its mechanism of action is presumed to follow the well-established bioreductive activation pathway of 2-nitroimidazoles. The introduction of deuterium is hypothesized to favorably alter its metabolic profile, potentially enhancing its properties as an imaging agent. However, comprehensive preclinical studies, including radiosynthesis, in vitro cell uptake assays under normoxic and hypoxic conditions, and in vivo PET imaging and biodistribution studies in relevant tumor models, are essential to validate this hypothesis and determine its true potential as a clinical tool for hypoxia imaging. The experimental framework provided in this guide serves as a roadmap for the systematic evaluation of this and other novel hypoxia-targeted tracers.

References

A Technical Guide to Commercial Sourcing and Application of Hydroxymetronidazole-d2 for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of Hydroxymetronidazole-d2, a key deuterated internal standard for quantitative bioanalytical studies. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and provides a detailed, generalized protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Commercial Suppliers of this compound

This compound is available from a range of specialized chemical suppliers. For ease of comparison, the following table summarizes key quantitative data from various vendors. Researchers are advised to verify the product specifications and availability directly with the suppliers, as details may be subject to change.

SupplierCatalog Number (Example)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic EnrichmentAvailable QuantitiesStorage Conditions
MedChemExpress HY-136440S12196180-19-3C₆H₇D₂N₃O₄189.17Information available upon request1mg, 5mg, 10mgPowder: -20°C (3 years); In solvent: -80°C (6 months)
Axios Research AR-M017194812-40-2 (non-d)C₆H₇D₂N₃O₄189.17Fully characterizedInquire for detailsInquire for details
Pharmaffiliates PA STI 089004NAC₆H₇D₂N₃O₄189.17High puritymg, gms, kg2-8°C Refrigerator
CymitQuimica 4Z-M-63124812-40-2C₆H₇D₂N₃O₄189.17Information available upon request5mg, 10mg, 25mg, 50mg, 100mgInquire for details
Cleanchem Not specified2196180-19-3Not specifiedNot specifiedReference standardInquire for detailsInquire for details
Alfa Chemistry ACM2196180193-12196180-19-3C₆H₇D₂N₃O₄189.17Information available upon requestmg, g, kg, ml, LRoom temperature
LGC Standards DRE-C152013012196180-19-3Not specifiedNot specifiedNeatNot specified+4°C
Clearsynth CS-O-135962196180-19-3C₆H₇D₂N₃O₄189.17Purity by HPLC1mg, 5mg, 10mg, 25mg, 50mg, 100mgRefrigerator (2-8°C) for long term storage

Note on CAS Numbers: Researchers should be aware of the inconsistencies in the reported CAS numbers. While the specific CAS number for this compound is 2196180-19-3, some suppliers may reference the CAS number of the non-deuterated form (4812-40-2) or indicate that a CAS number is not available.[1][2][3][4][5] It is crucial to confirm the identity of the compound with the supplier through documentation such as a Certificate of Analysis.

Application in Bioanalytical Methods: A Generalized Experimental Protocol

This compound is primarily utilized as an internal standard (IS) in the quantitative analysis of hydroxymetronidazole, the major metabolite of metronidazole, in biological matrices.[6] Its stable isotope label ensures that it co-elutes with the analyte of interest and exhibits similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.

The following is a generalized experimental protocol for the quantification of hydroxymetronidazole in human plasma using this compound as an internal standard, based on common methodologies for similar analytes.[6][7]

1. Materials and Reagents:

  • Hydroxymetronidazole (analyte) reference standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve hydroxymetronidazole in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (to be optimized):

      • Hydroxymetronidazole: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

      • This compound: Determine the precursor ion (e.g., [M+H]⁺, which will be 2 Da higher than the analyte) and a corresponding product ion.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

5. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard for all samples.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of hydroxymetronidazole in the unknown samples and QC samples from the calibration curve.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for a bioanalytical assay using this compound as an internal standard.

Bioanalytical Workflow using a Deuterated Internal Standard

This guide provides a foundational understanding for sourcing and utilizing this compound in a research setting. For specific applications, researchers must develop and validate their own detailed analytical methods in accordance with relevant regulatory guidelines.

References

An In-depth Technical Guide to the Metabolic Pathway of Metronidazole to Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole is a nitroimidazole antibiotic and antiprotozoal medication widely used in the treatment of anaerobic bacterial and parasitic infections.[1] Its efficacy is intrinsically linked to its metabolic activation and biotransformation within the body. The primary metabolic pathway for metronidazole is hydroxylation, leading to the formation of its major and active metabolite, 2-hydroxymetronidazole.[2][3] Understanding the specifics of this metabolic conversion is crucial for predicting drug-drug interactions, optimizing dosing regimens, and assessing the drug's pharmacokinetic profile in various patient populations.[4] This guide provides a detailed overview of the metabolic pathway, quantitative data, experimental protocols, and the role of deuterated internal standards in the study of metronidazole metabolism.

The Metabolic Pathway: From Metronidazole to 2-Hydroxymetronidazole

The conversion of metronidazole to 2-hydroxymetronidazole is an oxidative reaction, specifically a hydroxylation of the 2-methyl group on the imidazole ring.[5][6] This biotransformation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[5]

Key Enzymes Involved

Extensive in vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant P450 enzymes have identified CYP2A6 as the principal enzyme responsible for the 2-hydroxylation of metronidazole.[4][7] This enzyme exhibits high affinity (a low Michaelis-Menten constant, Km) for metronidazole, making it the primary catalyst at therapeutic drug concentrations.[4][8]

Other CYP isoforms, including CYP3A4, CYP3A5, and CYP3A7 , also contribute to the formation of 2-hydroxymetronidazole, but they function as low-affinity (high Km) enzymes.[4][7] The formation of 2-hydroxymetronidazole in human liver microsomes displays biphasic, Michaelis-Menten kinetics, which is consistent with the involvement of at least two different enzymatic sites (a high-affinity site attributed to CYP2A6 and a low-affinity site to the CYP3A subfamily).[4][9]

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic conversion of metronidazole.

Metronidazole_Metabolism Metabolic Conversion of Metronidazole Metronidazole Metronidazole Hydroxymetronidazole 2-Hydroxymetronidazole Metronidazole->Hydroxymetronidazole Hydroxylation Enzymes CYP2A6 (High Affinity) CYP3A4/5/7 (Low Affinity) Enzymes->Metronidazole

Caption: Primary metabolic pathway of metronidazole to 2-hydroxymetronidazole.

Quantitative Data on Metronidazole Metabolism

The enzymatic conversion of metronidazole to its hydroxylated metabolite has been quantified through various in vitro experiments. The following tables summarize the key kinetic parameters and metabolite formation data.

Table 1: Michaelis-Menten Kinetic Parameters for 2-Hydroxymetronidazole Formation

Enzyme SourceKinetic ModelHigh-Affinity Km (μM)Low-Affinity Km (μM)Reference
Human Liver MicrosomesBiphasic140 - 320-[9]
Human Liver MicrosomesBiphasicComparable to CYP2A6Corresponding to CYP3A[7]
Recombinant CYP2A6Michaelis-Menten289-[7][8]

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.

Table 2: In Vivo Metabolite Excretion

Study PopulationDoseMetabolitePercentage of Dose Recovered in Urine (24h)Reference
Healthy VolunteersIntravenous Infusion2-Hydroxymetronidazole24.1%[10]
Healthy VolunteersIntravenous InfusionMetronidazole (unchanged)7.6%[10]
Healthy VolunteersIntravenous InfusionAcetic Acid Metabolite12.0%[10]

Role of Hydroxymetronidazole-d2 in Metabolic Analysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for achieving accurate and precise measurements.[11] A deuterated internal standard, such as this compound, is the ideal choice for the quantification of hydroxymetronidazole.[12][13]

Deuterated standards are isotopically labeled versions of the analyte where one or more hydrogen atoms are replaced with deuterium.[14] Because they are nearly identical chemically and physically to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[15] This allows them to effectively compensate for variations in sample preparation (extraction recovery), injection volume, and matrix effects (ion suppression or enhancement).[14][16]

Bioanalytical Workflow Using a Deuterated Internal Standard

The diagram below outlines a typical workflow for the quantitative analysis of hydroxymetronidazole in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow Quantitative Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Urine) AddIS Spike with This compound (Internal Standard) BiologicalSample->AddIS Extraction Protein Precipitation & Extraction AddIS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Inject Extract Quantification Quantification (Analyte/IS Peak Area Ratio) LCMS->Quantification

Caption: Workflow for LC-MS quantification using a deuterated internal standard.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the metabolic pathway of metronidazole.

Protocol 1: Determining Metronidazole Hydroxylation Kinetics in Human Liver Microsomes (HLMs)

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of 2-hydroxymetronidazole from metronidazole in a pooled HLM preparation.

Materials:

  • Pooled human liver microsomes (e.g., from at least 10 donors)

  • Metronidazole

  • 2-Hydroxymetronidazole and this compound (for analytical standards)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the human liver microsomes on ice. Prepare a series of metronidazole dilutions in the phosphate buffer to cover a wide concentration range (e.g., 1 µM to 5000 µM) to characterize both high- and low-affinity components.

  • Incubation Mixture: In microcentrifuge tubes, prepare the incubation mixtures. For a final volume of 200 µL, combine:

    • Phosphate buffer

    • HLMs (e.g., final concentration of 0.2-0.5 mg/mL)[17]

    • Metronidazole solution (at each concentration)

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C in a shaking water bath for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range for metabolite formation.

  • Termination: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard (this compound).

  • Sample Processing: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis to quantify the amount of 2-hydroxymetronidazole formed.

  • Data Analysis: Plot the reaction velocity (rate of metabolite formation) against the substrate (metronidazole) concentration. Fit the data to the Michaelis-Menten equation for biphasic kinetics using non-linear regression analysis to determine Km and Vmax for both the high- and low-affinity components.

Protocol 2: Identifying Specific CYP450 Isoforms using cDNA-Expressed Recombinant Enzymes

Objective: To identify the specific human CYP450 isoforms responsible for metronidazole 2-hydroxylation.

Materials:

  • cDNA-expressed recombinant human CYP enzymes (e.g., CYP2A6, CYP3A4, CYP3A5, and a control vector) co-expressed with NADPH-cytochrome P450 reductase.[17]

  • Metronidazole

  • All other reagents as listed in Protocol 1.

Procedure:

  • Preparation: Prepare incubation mixtures similar to Protocol 1, but replace the HLMs with a specific concentration of each recombinant CYP enzyme (e.g., 10-50 pmol/mL).

  • Substrate Concentration: Use at least two different concentrations of metronidazole:

    • A "therapeutic concentration" (e.g., 100 µM) to identify the most active enzymes under clinically relevant conditions.[4]

    • A "supratherapeutic concentration" (e.g., 2000 µM) to screen for the catalytic activity of a wider range of enzymes.[4][7]

  • Incubation and Termination: Follow steps 3-8 from Protocol 1 for each recombinant enzyme and control.

  • Analysis: Quantify the formation of 2-hydroxymetronidazole for each CYP isoform.

  • Data Interpretation: Compare the rate of metabolite formation across the different CYP enzymes. The enzyme(s) showing significantly higher activity than the control vector are identified as catalysts for the reaction. At therapeutic concentrations, CYP2A6 is expected to show the highest rate of formation.[4]

Conclusion

The metabolic conversion of metronidazole to 2-hydroxymetronidazole is a well-characterized pathway primarily mediated by the high-affinity enzyme CYP2A6, with minor contributions from CYP3A isoforms. This knowledge is fundamental for drug development professionals and researchers, as it informs predictions of drug-drug interactions, particularly with inhibitors or inducers of CYP2A6. The quantitative data and detailed experimental protocols provided in this guide offer a framework for further investigation into metronidazole metabolism. Furthermore, the use of deuterated internal standards like this compound is critical for generating the reliable and accurate bioanalytical data required for both preclinical and clinical studies.

References

Technical Guide: Deuterium Labeling Position in Hydroxymetronidazole-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterium labeling position in Hydroxymetronidazole-d2. The document outlines the putative synthesis, methods for structural confirmation, and presents key analytical data in a structured format. This information is crucial for researchers utilizing this compound as an internal standard in pharmacokinetic studies, for metabolic fate analysis, and in the development of new therapeutic agents.

Chemical Structure and Deuterium Labeling Position

This compound is the deuterated analog of Hydroxymetronidazole, a primary metabolite of the antibiotic Metronidazole. Based on the nomenclature provided by major chemical suppliers, "2-[2-[dideuterio(hydroxy)methyl]-5-nitroimidazol-1-yl]ethanol" or "2-(2-(Hydroxymethyl-d2)-5-nitro-1H-imidazol-1-yl)ethan-1-ol", the two deuterium atoms are located on the hydroxymethyl group attached to the C2 position of the 5-nitroimidazole ring.

Structure:

G cluster_0 Proposed Synthetic Pathway Metronidazole Metronidazole Metronidazole_d3 Metronidazole-d3 Metronidazole->Metronidazole_d3 H/D Exchange (D2O, Benzoic Acid, Reflux) Hydroxymetronidazole_d2 This compound Metronidazole_d3->Hydroxymetronidazole_d2 Oxidation G cluster_1 Analytical Workflow for Positional Confirmation Sample This compound Sample MS Mass Spectrometry (MS/MS) Sample->MS NMR NMR Spectroscopy (1H, 2H, 13C) Sample->NMR Data_Analysis Data Analysis MS->Data_Analysis NMR->Data_Analysis Confirmation Confirmation of D2 on Hydroxymethyl Group Data_Analysis->Confirmation

Biological activity of Hydroxymetronidazole versus its non-deuterated form

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the comparative biological activities of hydroxymetronidazole and its non-deuterated precursor, metronidazole, is essential for researchers and professionals in drug development. This guide provides a detailed examination of their efficacy, pharmacokinetics, and the experimental methodologies used in their evaluation.

Introduction to Metronidazole and its Hydroxylated Metabolite

Metronidazole is a widely used antibiotic and antiprotozoal agent belonging to the nitroimidazole class. Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that disrupt DNA synthesis. Upon administration, metronidazole is extensively metabolized in the liver, primarily through oxidation of its side chains. The main metabolite is 2-hydroxymetronidazole ((1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole)), which also exhibits antimicrobial activity. Understanding the biological profile of this metabolite is crucial for a complete picture of the drug's in vivo efficacy and potential for toxicity.

The concept of deuteration, or the substitution of hydrogen with its heavier isotope deuterium, has emerged as a strategy to favorably alter the metabolic profile of drugs. This "deuterium kinetic isotope effect" can slow down metabolic processes, potentially leading to improved pharmacokinetic properties. While specific studies on deuterated hydroxymetronidazole are not extensively reported in publicly available literature, the principles of deuteration can be applied to hypothesize its potential effects.

Comparative Biological Activity

The biological activity of hydroxymetronidazole is often compared to its parent drug, metronidazole, to understand its contribution to the overall therapeutic effect.

Antimicrobial Efficacy

Both metronidazole and its primary metabolite, hydroxymetronidazole, are active against a range of anaerobic bacteria and protozoa. However, their potencies can differ.

CompoundOrganismMIC (µg/mL)Reference
MetronidazoleBacteroides fragilis0.5 - 2.0
HydroxymetronidazoleBacteroides fragilis1.0 - 4.0
MetronidazoleTrichomonas vaginalis0.1 - 1.0
HydroxymetronidazoleTrichomonas vaginalis0.5 - 2.0
MetronidazoleGiardia lamblia0.25
HydroxymetronidazoleGiardia lamblia1.0

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.

Pharmacokinetics

The pharmacokinetic profiles of metronidazole and hydroxymetronidazole are critical for determining dosing regimens and understanding their systemic exposure.

ParameterMetronidazoleHydroxymetronidazole (as metabolite)Reference
Half-life (t½)~8 hours~11 hours
Peak Plasma Concentration (Cmax)Varies with doseLower than metronidazole
Renal Clearance~10 mL/minHigher than metronidazole

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized in vitro and in vivo methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A common method is broth microdilution.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds (Metronidazole, Hydroxymetronidazole) C Inoculate microtiter plate wells containing different drug concentrations A->C B Prepare standardized inoculum of the test organism B->C D Incubate under appropriate anaerobic (or microaerophilic) conditions C->D E Visually inspect for turbidity (or use a spectrophotometer) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Pharmacokinetic Analysis in Animal Models

Animal models, such as rodents, are often used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.

PK_Workflow A Administer test compound (e.g., intravenously or orally) to animal models B Collect blood samples at pre-defined time points A->B C Process blood to separate plasma B->C D Extract drug and metabolite from plasma C->D E Quantify concentrations using LC-MS/MS D->E F Perform pharmacokinetic modeling to determine parameters (t½, Cmax, etc.) E->F

Caption: General workflow for a pharmacokinetic study in an animal model.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for metronidazole and its active metabolites involves the reduction of the nitro group to generate reactive radicals that damage DNA.

MOA_Pathway cluster_cell Anaerobic Microorganism Metronidazole Metronidazole (or Hydroxymetronidazole) ReducedDrug Reduced Drug (Nitro Radical Anion) Metronidazole->ReducedDrug Reduction by ferredoxin-like proteins DNA DNA ReducedDrug->DNA Interaction DamagedDNA DNA Damage (Strand Breaks) DNA->DamagedDNA Oxidative Damage CellDeath Cell Death DamagedDNA->CellDeath

Caption: Simplified mechanism of action for nitroimidazole antibiotics.

Potential Impact of Deuteration

While specific data on deuterated hydroxymetronidazole is scarce, the principles of the kinetic isotope effect suggest that replacing hydrogen with deuterium at a site of metabolism can slow down the rate of that metabolic reaction. If hydroxymetronidazole were to be further metabolized, deuteration at the site of subsequent oxidation could prolong its half-life and increase its overall exposure. This could potentially enhance its therapeutic effect or alter its toxicity profile. Further research is needed to explore this possibility.

Conclusion

Hydroxymetronidazole is an active metabolite of metronidazole that contributes to the overall antimicrobial efficacy of the parent drug. While generally less potent than metronidazole, its longer half-life suggests a sustained therapeutic contribution. The systematic evaluation of its biological activity through standardized experimental protocols is crucial for a comprehensive understanding of metronidazole's clinical use. The potential for modifying its pharmacokinetic profile through deuteration presents an intriguing avenue for future drug development research, aiming to optimize the therapeutic window of this important class of antibiotics.

Methodological & Application

Application Note & Protocol: A Pharmacokinetic Study of Hydroxymetronidazole Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent. Its major active metabolite, hydroxymetronidazole, contributes to its therapeutic effect and has a longer elimination half-life than the parent compound.[1] Accurate characterization of the pharmacokinetic (PK) profile of hydroxymetronidazole is crucial for optimizing dosing regimens and ensuring clinical efficacy. This document provides a detailed protocol for a pharmacokinetic study of hydroxymetronidazole in plasma, employing Hydroxymetronidazole-d2 as a stable isotope-labeled (SIL) internal standard for quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The use of a deuterated internal standard is considered the gold standard in bioanalytical method validation.[2][3] SIL internal standards are chemically identical to the analyte and thus exhibit similar behavior during sample preparation, chromatography, and ionization.[2] This co-elution and analogous ionization response allow for effective compensation for matrix effects and other sources of analytical variability, leading to high accuracy and precision.[2][4] This protocol is designed in accordance with regulatory guidelines such as those from the FDA and EMA for bioanalytical method validation.[5][6]

Experimental Protocols

This section details the methodologies for the quantification of hydroxymetronidazole in plasma samples.

Materials and Reagents
  • Hydroxymetronidazole (Analyte)

  • This compound (Internal Standard, IS)

  • Control plasma (e.g., human, rat, or mouse)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Phosphate-buffered saline (PBS)

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.[5]

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve hydroxymetronidazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions:

    • Analyte Working Solutions: Serially dilute the hydroxymetronidazole stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of working solutions for calibration standards and quality control (QC) samples.

    • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

Objective: To prepare calibration standards and QC samples by spiking control plasma with known concentrations of the analyte.

  • Calibration Standards:

    • Spike control plasma with the appropriate analyte working solutions to achieve final concentrations ranging from a lower limit of quantification (LLOQ) to an upper limit of quantification (ULOQ). A typical range for hydroxymetronidazole could be 0.1 to 300 µM.[7]

  • Quality Control (QC) Samples:

    • Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Protein Precipitation

Objective: To extract hydroxymetronidazole and the internal standard from the plasma matrix.

  • Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each sample, except for blank samples.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[8]

  • Vortex each tube for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Objective: To chromatographically separate and quantify hydroxymetronidazole and this compound.

  • Liquid Chromatography (LC) System: A UPLC system such as an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) can be used.[7]

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is suitable.[7]

ParameterRecommended Condition
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[7]
Mobile Phase A 0.1% Formic acid in Water[7]
Mobile Phase B 0.1% Formic acid in Methanol[7]
Flow Rate 0.25 mL/min[7]
Gradient Optimized for separation of analyte and IS from matrix components.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
MRM Transitions See Table 2

Table 2: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Hydroxymetronidazole188.0125.9[7][9]
This compound190.0127.9

Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of hydroxymetronidazole in a relevant animal model (e.g., rats or mice).[8][10]

  • Animal Model: Select an appropriate animal model and acclimatize the animals before the study.[10]

  • Dosing: Administer a known dose of metronidazole to the animals (e.g., via oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples for hydroxymetronidazole concentration using the validated LC-MS/MS method described above.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters.

Data Presentation

The quantitative data from the pharmacokinetic study should be summarized for clear interpretation and comparison.

Table 3: Key Pharmacokinetic Parameters for Hydroxymetronidazole

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life[11]
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow of the pharmacokinetic study.

G cluster_0 Preparation cluster_1 In-Vivo Study cluster_2 Sample Analysis cluster_3 Data Analysis A Prepare Stock & Working Solutions (Analyte & IS) B Prepare Calibration Standards & QCs A->B C Dose Animal Model with Metronidazole D Collect Blood Samples at Time Points C->D E Separate Plasma D->E F Sample Preparation (Protein Precipitation with IS) E->F G LC-MS/MS Analysis F->G H Quantify Hydroxymetronidazole Concentrations G->H I Calculate Pharmacokinetic Parameters H->I

Caption: Workflow for the pharmacokinetic study of hydroxymetronidazole.

Bioanalytical Method Validation Pathway

This diagram outlines the decision-making process for selecting a suitable internal standard.

G start Start Bioanalytical Method Development is_needed Is an Internal Standard (IS) Needed? start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) IS Available? is_needed->sil_available Yes validate Proceed with Method Validation (Accuracy, Precision, etc.) is_needed->validate No use_sil Use SIL-IS (e.g., this compound) sil_available->use_sil Yes use_analog Use Structural Analog as IS sil_available->use_analog No use_sil->validate use_analog->validate end Validated Method validate->end

Caption: Decision pathway for internal standard selection.

References

Application of Hydroxymetronidazole-d2 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled compounds is a cornerstone for accurate and reliable bioanalysis. Hydroxymetronidazole-d2, the deuterium-labeled analog of the primary metabolite of metronidazole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. Its application is critical for elucidating the metabolic fate of metronidazole, a widely used antibiotic and antiprotozoal agent. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in drug metabolism studies.

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis.[1] They share nearly identical physicochemical properties with the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. This allows for the correction of variability introduced during sample preparation, injection, and detection, thereby enhancing the accuracy and precision of the analytical method.[2]

Principle of Application

This compound is employed as an internal standard (IS) in isotope dilution mass spectrometry. A known concentration of the deuterated standard is spiked into biological samples (e.g., plasma, urine, tissue homogenates) containing the unlabeled hydroxymetronidazole. Both the analyte and the IS are then extracted and analyzed by LC-MS/MS. By measuring the ratio of the mass spectrometric response of the analyte to that of the known amount of IS, the concentration of the analyte in the original sample can be accurately determined.

Data Presentation

The following tables summarize typical validation parameters for a UPLC-MS/MS method for the simultaneous quantification of metronidazole and hydroxymetronidazole in human plasma, demonstrating the performance of methods that utilize stable isotope-labeled internal standards.

Table 1: Linearity and Sensitivity of the Bioanalytical Method

AnalyteLinear Range (µM)Lower Limit of Quantification (LLOQ) (µM)Correlation Coefficient (r²)
Metronidazole0.1 - 3000.1>0.99
Hydroxymetronidazole0.1 - 3000.1>0.99

Data adapted from a study on the UPLC-MS/MS quantification of metronidazole and 2-hydroxymetronidazole in human plasma.[3]

Table 2: Precision and Accuracy of the Bioanalytical Method

AnalyteConcentration (µM)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
Metronidazole0.3<10<1295 - 105
15<8<1097 - 103
240<7<998 - 102
Hydroxymetronidazole0.3<11<1394 - 106
15<9<1196 - 104
240<8<1097 - 103

%RSD: Relative Standard Deviation. Data represents typical acceptance criteria for bioanalytical method validation and is based on values reported in the literature.[3]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Metronidazole88 - 99102 - 105
Hydroxymetronidazole78 - 8699 - 106

Data adapted from a study on the UPLC-MS/MS quantification of metronidazole and 2-hydroxymetronidazole in human plasma.[3]

Experimental Protocols

Protocol 1: Quantitative Analysis of Hydroxymetronidazole in Human Plasma using UPLC-MS/MS with this compound as Internal Standard

This protocol describes a general procedure for the quantification of hydroxymetronidazole in human plasma. Specific parameters may need to be optimized based on the instrumentation and laboratory conditions.

1. Materials and Reagents:

  • Hydroxymetronidazole and this compound reference standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well plates

  • Solid Phase Extraction (SPE) cartridges or plates (e.g., hydrophilic-lipophilic balanced, HLB)

2. Preparation of Standard and QC Samples:

  • Prepare stock solutions of hydroxymetronidazole and this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions of hydroxymetronidazole by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Prepare quality control (QC) samples at low, medium, and high concentrations by spiking drug-free human plasma with the appropriate working solutions.

  • Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol[3]

  • Flow Rate: 0.25 mL/min[3]

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-3.0 min: Linear gradient to 5% A

    • 3.0-4.0 min: Hold at 5% A

    • 4.0-4.1 min: Linear gradient to 95% A

    • 4.1-5.0 min: Hold at 95% A

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hydroxymetronidazole: m/z 188 -> 126 (quantifier), m/z 188 -> 98 (qualifier)

    • This compound: m/z 190 -> 128 (quantifier) (Note: The exact m/z values for this compound will depend on the position and number of deuterium atoms. The values provided are hypothetical for a d2-labeled compound.)

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both hydroxymetronidazole and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of hydroxymetronidazole in the QC and unknown samples from the calibration curve.

Mandatory Visualizations

Metronidazole_Metabolism_and_Analysis Metronidazole Metronidazole Hydroxylation Phase I Metabolism (Hydroxylation) Metronidazole->Hydroxylation Hydroxymetronidazole Hydroxymetronidazole (Analyte) Hydroxylation->Hydroxymetronidazole CYP2A6 CYP2A6 CYP2A6->Hydroxylation Conjugation Phase II Metabolism (e.g., Glucuronidation) Hydroxymetronidazole->Conjugation BiologicalSample Biological Sample (e.g., Plasma) Hydroxymetronidazole->BiologicalSample Excretion Excretion Conjugation->Excretion Spiking Spiking with Internal Standard BiologicalSample->Spiking SamplePrep Sample Preparation (e.g., Protein Precipitation) Spiking->SamplePrep Hydroxymetronidazole_d2 This compound (Internal Standard) Hydroxymetronidazole_d2->Spiking LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantification (Analyte/IS Ratio) LCMS->Quantification

Caption: Metabolic pathway of metronidazole and the analytical workflow for quantification.

Experimental_Workflow Start Start Sample_Collection Biological Sample Collection (Plasma, Urine, etc.) Start->Sample_Collection Spike_IS Spike with this compound (Internal Standard) Sample_Collection->Spike_IS Extraction Sample Extraction (Protein Precipitation or SPE) Spike_IS->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification End End Quantification->End

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Separation of Metronidazole and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the antibiotic drug metronidazole and its principal active metabolites, 2-hydroxymetronidazole and metronidazole acetic acid. The described reversed-phase HPLC method is sensitive, specific, and reproducible, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document includes a comprehensive experimental protocol, a summary of various chromatographic conditions in a comparative table, and visual diagrams of the metabolic pathway and experimental workflow to aid in understanding and implementation.

Introduction

Metronidazole is a nitroimidazole antibiotic widely used for the treatment of infections caused by anaerobic bacteria and protozoa. Following administration, metronidazole is metabolized in the liver, primarily through oxidation of the side-chain, to form active metabolites, including 2-hydroxymetronidazole and metronidazole acetic acid. The therapeutic and potential toxic effects of metronidazole are attributed to both the parent drug and its metabolites. Therefore, a reliable analytical method for the simultaneous determination of these compounds in biological matrices is crucial for pharmacokinetic and metabolic studies. HPLC with UV detection is a widely used technique for this purpose due to its accuracy, precision, and accessibility.

Metronidazole Metabolic Pathway

Metronidazole undergoes hepatic metabolism to produce two major active metabolites. The primary pathway involves hydroxylation of the ethyl side chain to form 2-hydroxymetronidazole. A smaller fraction is oxidized to form metronidazole acetic acid.[1][2] Both metabolites, along with the unchanged drug, are primarily excreted in the urine.[2]

Metronidazole_Metabolism Metronidazole Metronidazole Hydroxymetronidazole 2-Hydroxymetronidazole (Hydroxy Metabolite) Metronidazole->Hydroxymetronidazole Hydroxylation (Major) MetronidazoleAceticAcid Metronidazole Acetic Acid (Acid Metabolite) Metronidazole->MetronidazoleAceticAcid Oxidation (Minor) Excretion Renal Excretion Metronidazole->Excretion Hydroxymetronidazole->Excretion MetronidazoleAceticAcid->Excretion

Caption: Metabolic pathway of Metronidazole.

Comparative HPLC Methods

Several HPLC methods have been developed for the analysis of metronidazole and its metabolites. The following table summarizes the key parameters from various published methods to provide a comparative overview.

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase µ-Bondapak C18[]Reverse-phase µC18 Bondapak[1]Phenyl (300 x 4.6mm)Newcrom R1[2]
Mobile Phase 35% Acetonitrile in 0.02 M Acetate Buffer (pH 4)[]Methanol:Acetonitrile:0.005 M KH2PO4 (pH 4) (4:3:93, v/v/v)[1]5% Acetonitrile in 0.1 M KH2PO4 Buffer (pH 4.5)Acetonitrile:Water with 0.1% Phosphoric Acid
Flow Rate 2.0 mL/min[]Not Specified1.5 mL/min0.5 mL/min[2]
Detection (UV) 313 nm[]Not Specified324 nm270 nm[2]
Internal Standard Tinidazole[]Not SpecifiedRanitidineNot Specified
Retention Time (Metronidazole) Not Specified5.7 min[1]Not SpecifiedNot Specified
Retention Time (Hydroxymetronidazole) Not Specified3.3 min[1]Not SpecifiedNot Specified
Retention Time (Metronidazole Acetic Acid) Well separated[]4.5 min[1]Not SpecifiedNot Specified

Experimental Protocol

This protocol describes a validated HPLC method for the simultaneous determination of metronidazole, 2-hydroxymetronidazole, and metronidazole acetic acid in human plasma.

Materials and Reagents
  • Metronidazole reference standard

  • 2-Hydroxymetronidazole reference standard

  • Metronidazole Acetic Acid reference standard

  • Tinidazole (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • Drug-free human plasma

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., µ-Bondapak C18, 10 µm, or equivalent)

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • Mobile Phase (Methanol:Acetonitrile:0.005 M KH2PO4, pH 4; 4:3:93, v/v/v): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 0.005 M solution. Adjust the pH to 4.0 with orthophosphoric acid. Mix 40 mL of methanol, 30 mL of acetonitrile, and 930 mL of the phosphate buffer. Filter and degas the mobile phase before use.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of metronidazole, 2-hydroxymetronidazole, metronidazole acetic acid, and tinidazole in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 0.1 to 20 µg/mL for metronidazole and its metabolites, and a fixed concentration for the internal standard (e.g., 10 µg/mL).

Sample Preparation (Plasma)
  • To 1.0 mL of plasma in a centrifuge tube, add 100 µL of the internal standard solution (tinidazole, 10 µg/mL).

  • Add 2.0 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Chromatographic Conditions
  • Column: µ-Bondapak C18 (or equivalent)

  • Mobile Phase: Methanol:Acetonitrile:0.005 M KH2PO4 (pH 4) (4:3:93, v/v/v)

  • Flow Rate: 2.0 mL/min

  • Detection Wavelength: 313 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Calibration and Quantification

Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the corresponding concentration of the working standard solutions. The concentration of the analytes in the plasma samples can be determined from the linear regression equation of the calibration curve.

Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure, from sample collection to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample (1 mL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporation Evaporation to Dryness Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the simultaneous separation and quantification of metronidazole and its major metabolites. The provided protocol and comparative data offer a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and pharmaceutical analysis. The use of a simple protein precipitation step for sample preparation makes this method suitable for routine analysis of a large number of samples.

References

Application Note: Solid-Phase Extraction of Hydroxymetronidazole from Human Urine using a Mixed-Mode Cation Exchange Sorbent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of hydroxymetronidazole, the major active metabolite of metronidazole, from human urine samples. The method utilizes a mixed-mode strong cation exchange sorbent for robust and reliable sample cleanup and concentration prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Hydroxymetronidazole is the primary active metabolite of the widely used antibiotic and antiprotozoal agent, metronidazole.[1] Accurate and sensitive quantification of hydroxymetronidazole in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Urine, as a complex biological matrix, contains numerous interfering substances that can suppress the analytical signal and compromise the accuracy of results. Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating the analyte of interest and removing matrix components.[2]

This application note details a method based on a mixed-mode solid-phase extraction strategy, which combines reversed-phase and strong cation exchange retention mechanisms. Given the basic nature of hydroxymetronidazole (predicted pKa of 13.28), the strong cation exchange functionality ensures high affinity and retention of the analyte from the urine matrix.[3] A rigorous washing procedure removes interferences, and a final elution with a basic organic solvent provides a clean, concentrated extract ready for analysis.

Physicochemical Properties of Hydroxymetronidazole

A fundamental understanding of the analyte's properties is critical for developing a robust SPE method.

PropertyValueReference
Molecular Formula C₆H₉N₃O₄[1][4]
Molecular Weight 187.15 g/mol [1][4]
Predicted pKa 13.28 ± 0.10[3]
XLogP3 -1.3[4]
Solubility Sparingly in DMSO, Slightly in Methanol[3]

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific applications and analytical instrumentation.

Materials and Reagents:

  • SPE Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Strata™-X-C or similar)

  • Urine Samples: Collected and stored at -20°C until analysis.

  • Methanol (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (ACS Grade)

  • Ammonium Hydroxide (ACS Grade)

  • 0.1 M Phosphate Buffer (pH 6.0)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled hydroxymetronidazole or another nitroimidazole derivative.

Instrumentation:

  • SPE Vacuum Manifold

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporation System

  • Analytical instrument for detection (e.g., LC-MS/MS)

Experimental Workflow Diagram

SPE_Workflow Figure 1. SPE Workflow for Hydroxymetronidazole cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine 1. Thaw Urine Sample spike 2. Spike with Internal Standard urine->spike buffer 3. Add Phosphate Buffer (pH 6.0) spike->buffer mix 4. Vortex and Centrifuge buffer->mix condition 5. Condition Sorbent (Methanol, Water, Buffer) mix->condition Load Supernatant load 6. Load Sample condition->load wash1 7. Wash 1 (Acidic Buffer) load->wash1 wash2 8. Wash 2 (Methanol) wash1->wash2 elute 9. Elute Analyte (Basic Methanol) wash2->elute evaporate 10. Evaporate to Dryness elute->evaporate Collect Eluate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute analysis 12. Analyze by LC-MS/MS reconstitute->analysis

Caption: SPE Workflow for Hydroxymetronidazole from Urine.

Detailed Protocol Steps:
  • Sample Pretreatment:

    • Thaw frozen urine samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 1 mL aliquot of urine, add the internal standard.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to the urine sample.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates. Use the supernatant for the loading step.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the mixed-mode cation exchange cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pretreated urine supernatant onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.0) to remove hydrophilic interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar, non-basic interferences.

    • Dry the cartridge under full vacuum for 5 minutes to remove residual wash solvents.

  • Elution:

    • Elute the hydroxymetronidazole and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of the analytical method.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation

AnalyteMatrixSPE MethodRecovery (%)Reference
Hydroxymetronidazole PlasmaHydrophilic-Lipophilic Balanced78 - 86[5]
Metronidazole Spiked UrineNot Specified67 - 103[6]

Note: This data should be used for guidance only. It is strongly recommended that a full method validation, including recovery, matrix effects, precision, and accuracy, be performed in the user's laboratory for hydroxymetronidazole in urine.

Logical Relationship Diagram

The selection of a mixed-mode strong cation exchange (MCX) sorbent is based on the physicochemical properties of hydroxymetronidazole and the composition of the urine matrix.

Logic_Diagram Figure 2. Rationale for Sorbent Selection cluster_analyte cluster_matrix Analyte Hydroxymetronidazole Properties pKa High pKa (Basic) Analyte->pKa Polarity Polar (XLogP3 = -1.3) Analyte->Polarity Matrix Urine Matrix Properties Aqueous Aqueous Environment Matrix->Aqueous Interferences Endogenous Interferences (Acidic, Neutral, Basic) Matrix->Interferences Sorbent Optimal Sorbent: Mixed-Mode Strong Cation Exchange (MCX) pKa->Sorbent Strong Cation Exchange for high retention Polarity->Sorbent Reversed-Phase for secondary retention Interferences->Sorbent Dual retention allows for rigorous, selective washing

Caption: Rationale for Mixed-Mode SPE Sorbent Selection.

Conclusion

The described solid-phase extraction protocol using a mixed-mode strong cation exchange sorbent provides a robust and effective method for the extraction of hydroxymetronidazole from human urine. This method is designed to deliver a clean extract, thereby minimizing matrix effects and improving the accuracy and sensitivity of subsequent analytical quantification. Researchers, scientists, and drug development professionals can use this application note as a comprehensive guide to implementing this SPE method in their laboratories. As with any analytical method, optimization and validation are essential to ensure performance meets the specific requirements of the intended application.

References

Application Note & Protocol: Quantification of Hydroxymetronidazole in Biological Matrices using GC-MS with Hydroxymetronidazole-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of hydroxymetronidazole, the primary active metabolite of metronidazole, in biological matrices such as plasma or urine. Due to the polar nature and low volatility of hydroxymetronidazole, a derivatization step is essential for successful analysis by gas chromatography-mass spectrometry (GC-MS). This protocol employs a silylation derivatization to enhance the volatility and thermal stability of the analyte. Hydroxymetronidazole-d2 is utilized as an internal standard to ensure accuracy and precision. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent. Its efficacy is, in part, attributed to its active metabolite, hydroxymetronidazole. Accurate quantification of hydroxymetronidazole is crucial for understanding the pharmacokinetics and therapeutic effect of metronidazole. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of small molecules. However, the presence of a hydroxyl group in hydroxymetronidazole makes it unsuitable for direct GC-MS analysis. Chemical derivatization is required to convert the polar analyte into a more volatile and thermally stable compound.[1] Silylation, which replaces active hydrogen atoms with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for compounds containing hydroxyl groups.[2] This protocol outlines a complete workflow for the extraction, derivatization, and GC-MS analysis of hydroxymetronidazole, using its deuterated analog, this compound, as an internal standard for reliable quantification.

Experimental Protocol

Materials and Reagents
  • Hydroxymetronidazole certified reference standard

  • This compound certified reference standard (Internal Standard, IS)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Biological matrix (e.g., human plasma, urine)

  • Deionized water

  • Phosphate buffer (pH 7.0)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed to isolate hydroxymetronidazole and the internal standard from the biological matrix.

  • Spiking: To 1.0 mL of the biological sample (e.g., plasma), add a known concentration of this compound internal standard solution.

  • Buffering: Add 1.0 mL of phosphate buffer (pH 7.0) and vortex for 30 seconds.

  • Extraction: Add 5.0 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

The dried extract is derivatized to create the trimethylsilyl (TMS) derivative of hydroxymetronidazole.

  • Reagent Addition: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl polysiloxane capillary column.[3]
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.[3]
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, the mass spectrometer is operated in SIM mode to monitor characteristic ions of the derivatized analyte and internal standard. Based on the predicted mass spectrum of TMS-derivatized metronidazole and the known structures, the following ions are proposed for monitoring.[4]

Compound Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Hydroxymetronidazole-TMSTo be determined empiricallyTo be determined empiricallyTo be determined empirically
This compound-TMSTo be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: The exact m/z values for the TMS derivatives of hydroxymetronidazole and its deuterated standard need to be determined by infusing a derivatized standard into the mass spectrometer and obtaining the full scan mass spectrum. The molecular weight of TMS-hydroxymetronidazole is 259 g/mol . The molecular weight of TMS-hydroxymetronidazole-d2 would be 261 g/mol . Characteristic fragment ions would be selected for SIM mode.

Data Presentation

The following table summarizes the expected quantitative performance of the method.

Parameter Result
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90-110%

Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (1 mL) Spike_IS Spike with This compound Sample->Spike_IS Buffer Add Buffer (pH 7) Spike_IS->Buffer Extract Liquid-Liquid Extraction (Ethyl Acetate) Buffer->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry Evaporate Evaporate to Dryness Dry->Evaporate Add_Reagents Add Pyridine and BSTFA + 1% TMCS Evaporate->Add_Reagents Heat Heat at 70°C for 30 min Add_Reagents->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the GC-MS analysis of Hydroxymetronidazole.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship Analyte Hydroxymetronidazole (Polar, Non-volatile) Derivatization Silylation (BSTFA + 1% TMCS) Analyte->Derivatization IS This compound (Internal Standard) IS->Derivatization Deriv_Analyte Hydroxymetronidazole-TMS (Non-polar, Volatile) Derivatization->Deriv_Analyte Deriv_IS This compound-TMS (Non-polar, Volatile) Derivatization->Deriv_IS GC_Separation Gas Chromatography (Separation by boiling point) Deriv_Analyte->GC_Separation Deriv_IS->GC_Separation MS_Detection Mass Spectrometry (Detection by m/z) GC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification

Caption: Logical relationship for the GC-MS quantification of Hydroxymetronidazole.

References

Application Notes and Protocols for the Bioequivalence Study of Metronidazole Using Hydroxymetronidazole-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive protocol for conducting a bioequivalence study of metronidazole in human plasma. The described method utilizes a stable isotope-labeled internal standard, Hydroxymetronidazole-d2, for the accurate and precise quantification of metronidazole and its major active metabolite, hydroxymetronidazole, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Detailed procedures for study design, sample preparation, chromatographic and mass spectrometric conditions, and data analysis are presented. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent. To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. The primary pharmacokinetic parameters for this comparison are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).

The accurate quantification of metronidazole and its primary active metabolite, hydroxymetronidazole, in biological matrices is crucial for the successful conduct of BE studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry. A deuterated internal standard, such as this compound, closely mimics the analyte's chemical and physical properties, leading to improved accuracy and precision by compensating for variability in sample preparation and instrument response.

This document outlines a validated LC-MS/MS method for the simultaneous determination of metronidazole and hydroxymetronidazole in human plasma, employing this compound as the internal standard.

Bioequivalence Study Protocol

Study Design

A typical bioequivalence study for metronidazole tablets is a single-dose, randomized, two-period, two-sequence crossover study.[1] Healthy, non-smoking male and/or female volunteers are recruited. After an overnight fast, subjects receive a single oral dose of either the test or reference metronidazole formulation. A standardized meal is usually provided after a specified fasting period post-dosing. Blood samples are collected at predetermined time points, and a washout period of at least seven days separates the two treatment periods.

Blood Sample Collection

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at specified time intervals after drug administration (e.g., 0, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, and 36 hours).[1] Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

Bioanalytical Method

Materials and Reagents
Reagent Supplier Grade
MetronidazoleSigma-AldrichReference Standard
HydroxymetronidazoleSigma-AldrichReference Standard
This compoundToronto Research Chemicals≥98% isotopic purity
AcetonitrileFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q or equivalentUltrapure
Human Plasma (blank)Biological Specialty Corp.K2-EDTA
Instrumentation
Instrument Description
HPLC SystemShimadzu Nexera X2 or equivalent
Mass SpectrometerSciex API 5500 Triple Quadrupole or equivalent
Analytical ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent[2]
Experimental Protocols

3.3.1. Preparation of Standard and Quality Control Samples

Stock solutions of metronidazole, hydroxymetronidazole, and this compound are prepared in methanol. Working standard solutions are prepared by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

3.3.2. Sample Preparation (Protein Precipitation)

  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[3]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

3.3.3. Liquid Chromatography Conditions

Parameter Condition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Methanol[2]
Flow Rate 0.25 mL/min[2]
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions

3.3.4. Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas 8 psi
IonSpray Voltage 5500 V
Temperature 500°C

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Metronidazole172.1128.125
Hydroxymetronidazole188.1126.028
This compound (IS)190.1128.028

Data and Results

Analytical Method Validation

The bioanalytical method should be validated according to regulatory guidelines. The following tables summarize typical acceptance criteria and representative data.

Table 1: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Metronidazole10 - 10,000> 0.995
Hydroxymetronidazole5 - 5,000> 0.995

Table 2: Precision and Accuracy

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
MetronidazoleLQC30< 15%± 15%< 15%± 15%
MQC500< 15%± 15%< 15%± 15%
HQC8000< 15%± 15%< 15%± 15%
HydroxymetronidazoleLQC15< 15%± 15%< 15%± 15%
MQC250< 15%± 15%< 15%± 15%
HQC4000< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

Analyte QC Level Extraction Recovery (%) Matrix Effect (%)
MetronidazoleLQC> 85%85-115%
HQC> 85%85-115%
HydroxymetronidazoleLQC> 85%85-115%
HQC> 85%85-115%
This compoundMQC> 85%85-115%
Bioequivalence Study Results

The pharmacokinetic parameters are calculated for each subject for both the test and reference formulations.

Table 4: Pharmacokinetic Parameters of Metronidazole (Example Data)

Parameter Test Formulation (Mean ± SD) Reference Formulation (Mean ± SD)
Cmax (µg/mL) 9.8 ± 2.110.1 ± 2.3
AUC₀₋t (µgh/mL) 85.2 ± 14.586.1 ± 15.2
AUC₀₋inf (µgh/mL) 95.1 ± 17.896.3 ± 18.5
Tmax (h) 1.5 ± 0.51.6 ± 0.6

Table 5: Statistical Analysis of Pharmacokinetic Parameters (Example Data)

Parameter Geometric Mean Ratio (Test/Reference) 90% Confidence Interval Conclusion
Cmax 97.5%90.1% - 105.3%Bioequivalent
AUC₀₋t 98.9%92.5% - 105.7%Bioequivalent
AUC₀₋inf 98.7%92.2% - 105.6%Bioequivalent

For two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[1]

Visualizations

Bioequivalence_Study_Workflow cluster_clinical Clinical Phase cluster_clinical2 Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase subject_recruitment Subject Recruitment & Screening randomization Randomization subject_recruitment->randomization dosing_period1 Period 1: Dosing (Test or Reference) randomization->dosing_period1 sampling1 Blood Sampling dosing_period1->sampling1 washout Washout Period sampling1->washout dosing_period2 Period 2: Dosing (Crossover) washout->dosing_period2 sampling2 Blood Sampling dosing_period2->sampling2 sample_prep Plasma Sample Preparation sampling2->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) lcms_analysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Caption: Overall workflow of a bioequivalence study.

Bioanalytical_Workflow start Plasma Sample (100 µL) add_is Add Internal Standard (this compound) start->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Caption: Bioanalytical sample preparation workflow.

Analyte_Relationship metronidazole Metronidazole (Parent Drug) hydroxymetronidazole Hydroxymetronidazole (Active Metabolite) metronidazole->hydroxymetronidazole Metabolism is This compound (Internal Standard) hydroxymetronidazole->is Structural Analog for Quantification

Caption: Relationship between analytes and internal standard.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and reliable approach for the simultaneous quantification of metronidazole and its active metabolite, hydroxymetronidazole, in human plasma. This method is well-suited for bioequivalence studies, ensuring accurate pharmacokinetic data to meet regulatory requirements for generic drug approval. The detailed protocols and workflows presented in these application notes serve as a valuable resource for scientists and researchers in the field of drug development.

References

Application Note: Determination of Hydroxymetronidazole in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of hydroxymetronidazole, the primary metabolite of metronidazole, in tissue samples. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high specificity and sensitivity for complex biological matrices. The protocol covers tissue homogenization, analyte extraction, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, drug metabolism, and residue analysis studies.

Introduction

Metronidazole is a widely used nitroimidazole antibiotic and antiprotozoal agent in both human and veterinary medicine.[1][2] Its main metabolite, hydroxymetronidazole, also exhibits antimicrobial activity and its concentration in tissues is a critical parameter in assessing the efficacy and safety of the parent drug.[3] Accurate determination of hydroxymetronidazole in various tissues is essential for understanding its distribution, accumulation, and potential toxicity. This application note provides a robust and reliable LC-MS/MS method for the analysis of hydroxymetronidazole in tissue samples.

Experimental Protocols

Sample Preparation and Homogenization

Proper sample preparation is crucial for accurate and reproducible results. Tissues should be harvested and immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis to prevent degradation of the analyte.[4]

Protocol:

  • Weigh approximately 50-100 mg of frozen tissue.[4]

  • Transfer the weighed tissue to a 2 mL bead beating tube containing ceramic beads.[4]

  • Add a suitable extraction solvent. A common approach is to use acetonitrile or a mixture of acetonitrile and perchloric acid.[1] For this protocol, add 500 µL of cold acetonitrile containing an appropriate internal standard (e.g., Tinidazole or a deuterated analog of hydroxymetronidazole).

  • Homogenize the tissue using a bead beater for 30-60 seconds.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5]

  • Carefully collect the supernatant for further processing.

Analyte Extraction

Following homogenization, the analyte needs to be further purified from the tissue matrix to minimize interference and matrix effects during LC-MS/MS analysis. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed.

2.1. Liquid-Liquid Extraction (LLE) Protocol:

  • To the supernatant from the homogenization step, add 1 mL of a suitable organic solvent such as ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[6]

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[6]

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

2.2. Solid-Phase Extraction (SPE) Protocol:

SPE provides a more thorough cleanup compared to LLE.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant from the homogenization step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for the separation.[7][8]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used.[7][8]

  • Flow Rate: A typical flow rate is 0.25 mL/min.[7][8]

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for hydroxymetronidazole and the internal standard should be optimized. For hydroxymetronidazole, a transition of m/z 187.9 -> 125.9 has been reported.[7][8]

Data Presentation

The following table summarizes typical performance characteristics of LC-MS/MS methods for the determination of hydroxymetronidazole in biological matrices. Note that these values are primarily reported for plasma and should be validated for specific tissue types.

ParameterValueReference Matrix
Linearity Range0.1 - 300 µMHuman Plasma
Recovery78 - 86%Human Plasma
Intra-assay Precision< 13%Human Plasma
Inter-assay Precision< 13%Human Plasma
Matrix Effect99 - 106%Human Plasma

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis LC-MS/MS Analysis tissue_sample Tissue Sample Collection (Snap-frozen in liquid N2) homogenization Tissue Homogenization (with Acetonitrile & IS) tissue_sample->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Supernatant Collection centrifugation1->supernatant1 extraction_choice Extraction Method? supernatant1->extraction_choice lle Liquid-Liquid Extraction (Ethyl Acetate) extraction_choice->lle LLE spe Solid-Phase Extraction (C18 Cartridge) extraction_choice->spe SPE evaporation Evaporation to Dryness lle->evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for hydroxymetronidazole determination in tissue.

logical_relationship cluster_parent Parent Drug Administration cluster_metabolism In Vivo Metabolism cluster_distribution Tissue Distribution cluster_analysis_logic Analytical Goal metronidazole Metronidazole Administration hydroxymetronidazole Formation of Hydroxymetronidazole metronidazole->hydroxymetronidazole Metabolic Conversion tissue Analyte in Tissue Matrix hydroxymetronidazole->tissue Distribution quantification Quantification for PK/PD Studies tissue->quantification Measurement

Caption: Logical relationship from drug administration to analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Hydroxymetronidazole-d2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Hydroxymetronidazole-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of this compound as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal precursor and product ions (MRM transitions) for this compound?

A1: The optimal multiple reaction monitoring (MRM) transitions for this compound should be determined empirically by infusing a standard solution into the mass spectrometer. However, based on the known fragmentation of hydroxymetronidazole, you can predict the likely transitions. For Hydroxymetronidazole (non-deuterated), a common transition is m/z 188 -> 128. For this compound, the precursor ion will be shifted by +2 Da. Therefore, the expected precursor ion is m/z 190. The fragmentation pattern should be similar, so a primary product ion would likely be m/z 130. It is crucial to optimize the collision energy for this transition to maximize sensitivity.

Q2: Why am I observing a different retention time for this compound compared to the non-deuterated Hydroxymetronidazole analyte?

A2: It is a known phenomenon for deuterated internal standards to exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This is due to the deuterium atoms having a subtle effect on the polarity of the molecule. This can potentially lead to differential matrix effects if the two compounds do not co-elute completely.

Q3: My quantitative results are inconsistent. What are the potential causes when using this compound as an internal standard?

A3: Inconsistent quantitative results can arise from several factors:

  • Lack of Co-elution: As mentioned in Q2, if the analyte and internal standard do not co-elute, they may experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[1]

  • Isotopic Purity of the Internal Standard: The isotopic purity of your this compound standard is critical. The presence of non-deuterated (d0) hydroxymetronidazole in your internal standard solution will lead to an overestimation of the analyte concentration. Always check the certificate of analysis provided by the supplier for isotopic purity.[1]

  • Hydrogen-Deuterium (H/D) Exchange: In certain pH, temperature, or solvent conditions, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the surrounding environment. This "back-exchange" can convert the deuterated standard back to the non-deuterated form, leading to inaccurate results.[1]

  • Matrix Effects: The sample matrix can significantly impact the ionization efficiency of both the analyte and the internal standard. It's important to assess and minimize matrix effects during method development.

Troubleshooting Guides

Issue 1: Poor Sensitivity for this compound

If you are experiencing low signal intensity for this compound, consider the following troubleshooting steps:

Parameter Troubleshooting Step Rationale
Ionization Mode Confirm you are using the optimal ionization mode. For hydroxymetronidazole and its analogs, positive electrospray ionization (ESI+) is typically used.[2][3]The chemical structure of hydroxymetronidazole is amenable to protonation in positive ESI mode, leading to better signal intensity.
Source Parameters Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas).These parameters directly influence the efficiency of desolvation and ionization of the analyte in the ESI source.
Collision Energy (CE) Perform a collision energy optimization experiment by infusing a solution of this compound and varying the CE to find the value that yields the highest product ion intensity.The optimal CE is compound-specific and crucial for maximizing the fragmentation of the precursor ion into the desired product ion, thereby enhancing signal intensity in MRM mode.
Declustering Potential (DP) Optimize the declustering potential to prevent ion fragmentation in the source and to facilitate the efficient transfer of ions into the mass analyzer.An optimized DP helps to reduce adduct formation and ensures that the precursor ion of interest enters the quadrupole for fragmentation.
Issue 2: Inaccurate Quantification and Poor Reproducibility

For challenges related to accuracy and precision, follow this guide:

Problem Troubleshooting Step Expected Outcome
Analyte and IS do not co-elute Modify the chromatographic gradient. A slower gradient or a different organic modifier may improve co-elution. Consider using a column with a different stationary phase.Complete co-elution of the analyte and internal standard peaks, ensuring they are subjected to the same matrix effects.[1]
Suspected H/D back-exchange Prepare two sets of samples: Set A with the deuterated standard in a neat solution and Set B with the standard spiked into a blank sample matrix. Incubate both under your typical experimental conditions (time, temperature, pH). Analyze both and monitor for an increase in the non-deuterated analyte signal in Set B.A significant increase in the d0 signal in the matrix sample compared to the neat solution indicates H/D back-exchange is occurring.[1] Consider altering sample preparation conditions (e.g., pH) if exchange is observed.
Variable matrix effects Evaluate the matrix effect by comparing the internal standard peak area in a neat solution versus a post-extraction spiked blank matrix sample.A significant difference in peak area indicates the presence of ion suppression or enhancement. Improve sample clean-up procedures or dilute the sample to mitigate these effects.[1]
Impure internal standard Verify the isotopic and chemical purity of the this compound standard. Request a certificate of analysis from the supplier.Ensure the internal standard has high isotopic enrichment (typically >98%) and is free from chemical impurities that could interfere with the analysis.[1]

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

This protocol outlines the steps to determine the optimal MS parameters for this compound.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Tune for Precursor Ion: In positive ESI mode, acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺) of this compound, which is expected at m/z 190.

  • Optimize Source Parameters: While infusing, manually or automatically tune the source parameters (capillary voltage, source temperature, gas flows) to maximize the signal intensity of the precursor ion.

  • Product Ion Scan: Select the precursor ion (m/z 190) and perform a product ion scan to identify the major fragment ions. A likely fragment is m/z 130.

  • Collision Energy Optimization: Set up an MRM transition with the identified precursor and product ions (e.g., 190 -> 130). Perform a collision energy ramp experiment to determine the CE value that produces the highest intensity for the product ion.

  • Declustering Potential Optimization: Similarly, optimize the declustering potential to maximize the precursor ion signal without causing in-source fragmentation.

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides a starting point for developing a quantitative LC-MS/MS method.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: ESI, positive mode.

    • MRM Transitions:

      • Hydroxymetronidazole: m/z 188 -> 128 (or other optimized transition).

      • This compound: m/z 190 -> 130 (or other optimized transition).

    • Dwell Time: 100 ms per transition.

    • Source and Compound Parameters: Use the optimized values determined in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Addition of IS Extraction Protein Precipitation or LLE Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_is Internal Standard Issues cluster_ms Mass Spectrometry Issues start Inaccurate or Inconsistent Results coelution Check Co-elution of Analyte and IS start->coelution adjust_gradient Adjust Gradient or Mobile Phase coelution->adjust_gradient No purity Verify Isotopic Purity coelution->purity Yes purity->start Impure hd_exchange Investigate H/D Exchange purity->hd_exchange Purity OK hd_exchange->start Exchange Occurs matrix_effects Assess Matrix Effects hd_exchange->matrix_effects No Exchange matrix_effects->start Significant Effects optimize_ms Re-optimize MS Parameters matrix_effects->optimize_ms Minimal Effects optimize_ms->start

References

Technical Support Center: Analysis of Hydroxymetronidazole-d2 in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Hydroxymetronidazole-d2 in blood samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, interfering compounds present in the sample matrix, such as blood or plasma.[1][2] In the analysis of this compound, these effects, primarily ion suppression, can lead to reduced signal intensity, poor sensitivity, and inaccurate quantification.[3] Common sources of matrix effects in blood samples include phospholipids, salts, and endogenous metabolites.

Q2: I am observing low and inconsistent signal intensity for this compound. Could this be due to matrix effects?

A: Yes, low and variable signal intensity are classic indicators of ion suppression, a common matrix effect.[3] Co-eluting endogenous components from the blood matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and erratic signal. This can negatively impact the accuracy and precision of your assay.

Q3: How can I confirm that matrix effects are the cause of my analytical issues?

A: A post-extraction spike experiment is a standard method to quantitatively assess matrix effects. This involves comparing the peak area of this compound in a clean solvent to the peak area of the same amount of this compound spiked into an extracted blank blood sample. A significant difference between these two signals indicates the presence of ion suppression or enhancement.[1] Another qualitative technique is post-column infusion, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank matrix will show a dip in the baseline signal at the retention time of any interfering compounds.[1]

Q4: Will using a deuterated internal standard like this compound completely eliminate matrix effects?

A: While a deuterated internal standard is the gold standard and designed to co-elute with the analyte to compensate for matrix effects, it may not eliminate them entirely.[4][5] The underlying ion suppression may still be present. However, because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of signal suppression or enhancement.[6] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively normalized, leading to improved accuracy and precision.[4] It is crucial to ensure that the deuterated internal standard and the analyte have very similar or identical retention times.[7]

Q5: Can the choice of blood collection tube affect my analysis?

A: Yes, exogenous materials from collection tubes, such as polymers or anticoagulants like lithium heparin, can contribute to matrix effects.[8] It is recommended to use consistent types of collection tubes for all samples, including standards and quality controls, and to be aware of potential interferences from anticoagulants.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity or complete signal loss for this compound Significant ion suppression from co-eluting matrix components, particularly phospholipids in plasma.1. Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences compared to simple Protein Precipitation (PPT).[9] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where matrix components elute. 3. Dilution: Dilute the sample with a clean solvent. This can reduce the concentration of interfering components, thereby lessening their impact on ionization.[10]
High variability in analyte/internal standard peak area ratio Differential matrix effects between the analyte and the internal standard. This can occur if their retention times are not perfectly aligned, causing them to be affected differently by interfering compounds.[5][7]1. Adjust Chromatography: Fine-tune the chromatographic conditions to ensure the analyte and internal standard co-elute as closely as possible. 2. Investigate Internal Standard: Verify the purity and stability of the this compound internal standard.
Poor peak shape (tailing, fronting, or splitting) Matrix components affecting chromatography or issues with the analytical column or mobile phase.1. Sample Clean-up: Improve the sample preparation to remove interfering substances that can interact with the column. 2. Column Maintenance: Use a guard column and flush the analytical column regularly. 3. Mobile Phase Compatibility: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
Gradual decrease in signal intensity over a run Accumulation of matrix components on the analytical column or in the ion source of the mass spectrometer.1. Column Washing: Implement a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components. 2. Source Cleaning: Perform regular maintenance and cleaning of the mass spectrometer's ion source.

Quantitative Data on Matrix Effects

The following table summarizes representative matrix effect data for hydroxymetronidazole in human plasma. While specific data for this compound is not detailed in the cited literature, a deuterated internal standard is expected to exhibit similar matrix effects as the analyte, thus providing effective normalization.

AnalyteSample Preparation MethodMatrix Effect (%)Ionization EffectReference
HydroxymetronidazoleSolid-Phase Extraction (SPE)99 - 106Minimal[9]

Matrix Effect (%) is calculated as (Peak response in the presence of matrix / Peak response in the absence of matrix) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a representative method for extracting hydroxymetronidazole from plasma.

  • Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard solution (this compound).

  • Protein Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile to the plasma sample. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Below are typical parameters for the analysis of hydroxymetronidazole.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a high organic wash.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Hydroxymetronidazole: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Supernatant elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS System dry_recon->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for the analysis of this compound in blood samples.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_results Results cluster_solutions Mitigation Strategies start Inconsistent/Low Signal for this compound confirm_me Perform Post-Extraction Spike Experiment start->confirm_me no_me No Significant Matrix Effect (Response in Matrix ≈ Response in Solvent) confirm_me->no_me me_present Matrix Effect Confirmed (Response in Matrix << or >> Response in Solvent) confirm_me->me_present other_issues Investigate Other Issues (e.g., Instrument Performance, Standard Stability) no_me->other_issues optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp optimize_lc Optimize Chromatography (Gradient, Column) me_present->optimize_lc dilute Dilute Sample me_present->dilute

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Improving the recovery of Hydroxymetronidazole-d2 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the recovery of Hydroxymetronidazole-d2 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its recovery important?

This compound is the deuterated form of Hydroxymetronidazole, the primary active metabolite of Metronidazole, a widely used antibiotic and antiprotozoal drug. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard (IS). An internal standard is a compound with similar physicochemical properties to the analyte of interest (in this case, Hydroxymetronidazole) that is added to samples at a known concentration before processing.

Consistent and high recovery of the internal standard is crucial for accurate and precise quantification of the analyte.[1] Poor or variable recovery of this compound can lead to inaccurate measurements of Hydroxymetronidazole concentrations in biological samples, compromising the integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1]

Q2: What are the common causes of low recovery for this compound?

Low recovery of this compound can stem from several factors during the sample extraction process. These can be broadly categorized as issues related to the extraction method itself, the stability of the analyte, and matrix effects.

Common Causes of Low Recovery:

  • Suboptimal Extraction Method: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be suitable for the specific properties of this compound and the biological matrix being used.

  • Incorrect pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of this compound, which in turn affects its solubility and partitioning behavior.[2][3]

  • Inappropriate Solvent Choice: The polarity and composition of the extraction and wash solvents are key to achieving selective extraction and high recovery.

  • Analyte Instability: this compound may degrade during sample collection, storage, or processing due to factors like temperature, light exposure, or repeated freeze-thaw cycles.[4][5][6]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process by binding to the analyte or competing for active sites on the SPE sorbent.

Q3: How can I improve the stability of this compound in my samples?

Ensuring the stability of your analyte from collection to analysis is a critical first step in achieving good recovery.

  • Storage Temperature: For long-term storage, it is recommended to keep plasma samples frozen at -70°C or colder.[5] Studies on metabolite stability have shown that lower temperatures generally lead to less degradation.[4][6]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation of metabolites.[5] It is best practice to aliquot samples into smaller volumes for single use.

  • Light Exposure: Protect samples from light, especially during processing, as light can induce degradation of certain compounds.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound using an LLE method, consider the following troubleshooting steps:

LLE_Troubleshooting cluster_pH pH Optimization cluster_solvent Solvent Selection start Low Recovery in LLE check_pH Verify/Optimize pH start->check_pH check_solvent Evaluate Extraction Solvent check_pH->check_solvent pH is optimal pH_acidic Adjust to acidic pH (e.g., pH 3) check_pH->pH_acidic Analyte is a base pH_basic Adjust to basic pH check_pH->pH_basic Analyte is an acid check_ratio Assess Solvent-to-Sample Ratio check_solvent->check_ratio Solvent is appropriate solvent_polarity Test solvents of different polarities check_solvent->solvent_polarity solvent_mixture Use a solvent mixture (e.g., Ethyl Acetate:Acetonitrile) check_solvent->solvent_mixture check_mixing Ensure Thorough Mixing check_ratio->check_mixing Ratio is sufficient check_stability Investigate Analyte Stability check_mixing->check_stability Mixing is adequate solution Improved Recovery check_stability->solution Stability confirmed pH_acidic->check_solvent pH_neutral Test neutral pH pH_neutral->check_solvent pH_basic->check_solvent solvent_polarity->check_ratio solvent_mixture->check_ratio

Issue Potential Cause Recommended Action
Low Recovery Suboptimal pH Hydroxymetronidazole is a weakly basic compound. Adjusting the pH of the aqueous sample can significantly impact its partitioning into the organic solvent. For basic compounds, extraction is often more efficient under basic conditions, while for acidic compounds, an acidic environment is preferred.[3] Experiment with a range of pH values to find the optimal condition for your matrix. A study on the extraction of Metronidazole and Furazolidone found pH 3 to be optimal.[7]
Inappropriate Extraction Solvent The choice of organic solvent is critical. A mixture of ethyl acetate and acetonitrile (4:1, v/v) has been shown to be effective for the extraction of Metronidazole from plasma, yielding high recovery.[8] Consider testing different solvents or solvent mixtures with varying polarities to improve extraction efficiency.
Insufficient Solvent-to-Sample Ratio A low volume of extraction solvent may not be sufficient to efficiently extract the analyte. Increase the ratio of organic solvent to the aqueous sample.
Inadequate Mixing Incomplete mixing of the aqueous and organic phases will result in poor extraction. Ensure vigorous and consistent mixing (e.g., vortexing) for a sufficient amount of time to facilitate the transfer of the analyte into the organic phase.
Low Recovery in Solid-Phase Extraction (SPE)

For issues with low recovery during SPE, use the following guide to troubleshoot your method:

SPE_Troubleshooting cluster_sorbent Sorbent Selection cluster_elution Elution Optimization start Low Recovery in SPE check_sorbent Evaluate Sorbent Type start->check_sorbent check_conditioning Verify Column Conditioning check_sorbent->check_conditioning Sorbent is appropriate sorbent_hlb Hydrophilic-Lipophilic Balanced (HLB) check_sorbent->sorbent_hlb sorbent_c18 Reversed-Phase C18 check_sorbent->sorbent_c18 sorbent_mcx Mixed-Mode Cation Exchange check_sorbent->sorbent_mcx check_loading Optimize Sample Loading check_conditioning->check_loading Conditioning is correct check_wash Assess Wash Steps check_loading->check_wash Loading is optimal check_elution Optimize Elution check_wash->check_elution Wash is selective solution Improved Recovery check_elution->solution Elution is complete elution_solvent Test different elution solvents (e.g., Methanol, Acetonitrile) check_elution->elution_solvent elution_volume Increase elution volume check_elution->elution_volume elution_steps Use multiple elution steps check_elution->elution_steps sorbent_hlb->check_conditioning sorbent_c18->check_conditioning sorbent_mcx->check_conditioning elution_solvent->solution elution_volume->solution elution_steps->solution

Issue Potential Cause Recommended Action
Low Recovery Inappropriate Sorbent Material The choice of SPE sorbent is critical for retaining and eluting this compound. A study on the simultaneous quantification of Metronidazole and 2-Hydroxymetronidazole in human plasma successfully used a hydrophilic-lipophilic balanced (HLB) sorbent.[9] Other options to consider include reversed-phase sorbents like C8 or C18, or mixed-mode sorbents if the analyte has ionizable groups.[10] A comparative evaluation of different sorbents for your specific application is recommended.
Improper Column Conditioning/Equilibration Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and low recovery. Always follow the manufacturer's instructions for the specific sorbent you are using.
Suboptimal Sample Loading The pH and composition of the sample loaded onto the SPE cartridge can affect retention. Ensure the sample is at an appropriate pH to maximize the interaction between this compound and the sorbent.
Ineffective Wash Steps The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest. If you suspect analyte loss during the wash step, analyze the wash eluate to confirm. You may need to decrease the organic content of your wash solvent.
Incomplete Elution The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. If recovery is low, consider increasing the volume of the elution solvent, using a stronger solvent (e.g., methanol or acetonitrile with a modifier like formic acid), or performing multiple elution steps.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from a validated method for the extraction of Metronidazole from human plasma and is expected to have high recovery for this compound.[8]

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Extraction Solvent: Ethyl acetate and Acetonitrile (4:1, v/v)

  • Reconstitution Solvent: 0.1% Formic acid in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution to the plasma sample.

  • Extraction:

    • Add 800 µL of the extraction solvent (Ethyl acetate:Acetonitrile, 4:1) to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction of this compound from Human Plasma

This protocol is based on a method developed for the simultaneous quantification of Metronidazole and 2-Hydroxymetronidazole in human plasma.[9]

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solvent: 5% Methanol in water

  • Elution Solvent: Methanol

  • Reconstitution Solvent: 0.1% Formic acid in water and 0.1% formic acid in methanol blend

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 10 µL of human plasma, add the appropriate volume of this compound internal standard solution.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of Methanol through the HLB cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of Methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the reconstitution solvent.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize reported recovery rates for Hydroxymetronidazole and related compounds using different extraction techniques.

Table 1: Recovery of Hydroxymetronidazole using Solid-Phase Extraction

AnalyteMatrixSPE SorbentRecovery (%)Reference
2-HydroxymetronidazoleHuman PlasmaHydrophilic-Lipophilic Balanced (HLB)78 - 86[9]

Table 2: Recovery of Metronidazole using Liquid-Liquid Extraction

AnalyteMatrixExtraction SolventRecovery (%)Reference
MetronidazoleHuman PlasmaEthyl acetate:Acetonitrile (4:1)93.7 - 97.5[8]

Note: The recovery of this compound is expected to be similar to that of the non-deuterated form. However, it is essential to validate the recovery for your specific laboratory conditions and matrix.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike lle Liquid-Liquid Extraction (LLE) spike->lle Option 1 spe Solid-Phase Extraction (SPE) spike->spe Option 2 evaporate Evaporation to Dryness lle->evaporate spe->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Stability issues of Hydroxymetronidazole-d2 in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Hydroxymetronidazole-d2 in long-term storage. Below you will find troubleshooting guides and frequently asked questions to address potential issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: The primary stability concerns for this compound, like many deuterated compounds, revolve around maintaining both its chemical and isotopic integrity. Key issues include:

  • Chemical Degradation: The molecule can degrade through pathways such as hydrolysis, oxidation, and photolysis, similar to its non-deuterated counterpart, metronidazole.[1][2]

  • Isotopic Exchange (H-D Exchange): The deuterium atoms on the molecule can be replaced by protons (hydrogen atoms) from the environment, particularly from residual moisture or protic solvents. This compromises the isotopic purity of the standard.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[3]

  • Light: Protect from light by storing in an amber vial or in the dark to prevent photolytic degradation.

  • Moisture: Store in a tightly sealed container in a dry environment or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and prevent H-D exchange.

Q3: How can I prevent hydrogen-deuterium (H-D) exchange?

A3: Preventing H-D exchange is critical for maintaining the isotopic purity of this compound. Here are some best practices:

  • Handle the compound in a dry atmosphere, such as a glove box with an inert gas.

  • Use anhydrous solvents for preparing solutions.

  • Minimize the exposure of the compound to protic solvents (e.g., water, methanol) and acidic or basic conditions, which can catalyze the exchange.

  • Store solutions in tightly sealed vials with PTFE-lined caps.

Q4: What are the potential degradation pathways for this compound?

A4: Based on studies of metronidazole, the degradation of this compound can be expected to proceed through several pathways, primarily involving the nitroimidazole ring and the side chains. Potential degradation pathways include oxidation of the hydroxyl group and modifications to the nitro group.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Isotopic Purity (Lower than expected m/z signal) Hydrogen-Deuterium (H-D) exchange due to exposure to moisture or protic solvents.Review handling and storage procedures. Ensure use of anhydrous solvents and a dry, inert atmosphere during handling. Prepare fresh solutions and re-analyze.
Appearance of Unexpected Peaks in Chromatogram Chemical degradation of this compound.Perform a forced degradation study to identify potential degradation products. Optimize chromatographic method to separate the main peak from all degradation products. Re-evaluate storage conditions.
Decreased Assay Value Over Time Significant chemical degradation.Review the long-term storage conditions (temperature, light, and moisture protection). Shorten the storage period of prepared solutions.
Inconsistent Quantification in Assays Incomplete dissolution, adsorption to container surfaces, or variability in sample preparation.Ensure complete dissolution of the solid material. Use silanized glassware or polypropylene containers to minimize adsorption. Validate the sample preparation procedure for consistency.

Data Presentation: Stability Assessment Parameters

While specific long-term stability data for this compound is not publicly available, the following table outlines the key parameters that should be monitored in a stability study. Data should be recorded at initial (T=0) and subsequent time points under controlled storage conditions.

Parameter Acceptance Criteria Analytical Method
Appearance Clear, colorless solution (or white to off-white solid)Visual Inspection
Assay (% of Initial) 90.0% - 110.0%Stability-Indicating HPLC-UV or LC-MS/MS
Purity (% Peak Area) Report any degradation product >0.1%Stability-Indicating HPLC-UV or LC-MS/MS
Isotopic Purity (% Deuteration) ≥ 98% (or as per certificate of analysis)LC-MS/MS
pH (for solutions) Within ± 0.5 of the initial pHpH meter

Experimental Protocols

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent and container closure system.

  • Storage Conditions: Place the samples in a stability chamber maintained at the recommended long-term storage condition (e.g., 2-8°C, protected from light).

  • Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[4]

  • Analysis: At each time point, analyze the samples for appearance, assay, purity, and isotopic purity using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS).

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 80°C for 48 hours.

    • Photostability: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

Visualizations

G Experimental Workflow: Long-Term Stability Study cluster_prep Preparation cluster_storage Storage cluster_testing Testing Time Points cluster_analysis Analysis prep Prepare Aliquots of This compound storage Store at Recommended Conditions (e.g., 2-8°C, protected from light) prep->storage t0 T=0 t3 T=3 mo t6 T=6 mo t12 T=12 mo t_final ... Final Time Point t0->t3 analysis Analyze for: - Appearance - Assay - Purity - Isotopic Purity t0->analysis t3->t6 t3->analysis t6->t12 t6->analysis t12->t_final t12->analysis t_final->analysis

Caption: Workflow for a long-term stability study of this compound.

G Potential Degradation Pathways of Hydroxymetronidazole cluster_path1 Pathway 1: Oxidation cluster_path2 Pathway 2: Nitro Reduction cluster_path3 Pathway 3: Ring Cleavage HM Hydroxymetronidazole P1 Oxidation of primary alcohol HM->P1 Oxidizing Agent (e.g., H2O2) P2 Reduction of nitro group HM->P2 Reducing Agent or Photolysis P3 Hydrolytic cleavage of imidazole ring HM->P3 Strong Acid/Base DP1 Carboxylic Acid Derivative P1->DP1 DP2 Amino Derivative P2->DP2 DP3 Ring-opened Products P3->DP3

Caption: Inferred degradation pathways for Hydroxymetronidazole.

References

Technical Support Center: Analysis of Hydroxymetronidazole-d2 by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Hydroxymetronidazole-d2 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and ensure accurate, reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in ESI-MS analysis?

A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[3] Even if your analyte is present, its signal may be diminished or completely absent.[3]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression.[3] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[3] However, deuteration can sometimes cause slight differences in chromatographic retention time between the analyte and the IS.[3] If this separation occurs in a region of variable ion suppression, the analyte and IS will be affected differently, leading to inaccurate results.[3]

Q3: What are the common causes of ion suppression?

A3: Ion suppression can be caused by various factors, including:

  • Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples.[3][4]

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[3]

  • High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[1][5]

  • Mobile phase additives: Non-volatile buffers or trace impurities in the mobile phase can contribute to ion suppression.[6]

Troubleshooting Guide

Q4: My signal for this compound is low and inconsistent, even in my quality control (QC) samples. How can I determine if ion suppression is the cause?

A4: Inconsistent results for QC samples can be due to sample-to-sample variability in the matrix composition, leading to different degrees of ion suppression.[2] To confirm if ion suppression is occurring, a post-column infusion experiment is a definitive method.[7] This technique helps to identify regions in your chromatogram where ion suppression or enhancement occurs.[7]

Q5: My post-column infusion experiment shows significant ion suppression at the retention time of this compound. What are my next steps?

A5: Once you've confirmed ion suppression, you can take several steps to mitigate it:

  • Improve Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[7] Consider more rigorous extraction methods to remove interfering components.

  • Optimize Chromatography: If matrix components co-elute with your analyte, adjusting the chromatographic conditions can resolve the issue.[8]

  • Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[2] This is only viable if the analyte concentration remains above the detection limit.[2]

Q6: I am using protein precipitation for sample preparation. Could this be contributing to the ion suppression?

A6: Yes, while protein precipitation is a simple and fast method, it may not effectively remove phospholipids, which are a major source of ion suppression in ESI.[4][7] This method is known to suffer from incomplete precipitation and can leave other plasma components that cause ion suppression.[1] If you suspect phospholipid interference, consider switching to a more selective sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8][9]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression

Objective: To identify chromatographic regions where ion suppression occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for mixing

  • This compound standard solution

  • Blank matrix extract (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the MS inlet.

  • Begin the LC mobile phase flow using your analytical gradient.

  • Start the syringe pump to infuse the standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Monitor the signal for the this compound MRM transition and wait for a stable baseline.

  • Inject a blank matrix extract.

  • Analysis: Any dip in the stable baseline signal indicates a region of ion suppression. A rise in the baseline indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract Hydroxymetronidazole and this compound from human plasma while minimizing matrix components. This protocol is adapted from a published method for metronidazole and its hydroxy metabolite.[10][11]

Materials:

  • Hydrophilic Lipophilic Balanced (HLB) SPE cartridges

  • Human plasma samples

  • Internal standard spiking solution (this compound)

  • Methanol

  • Water with 0.1% formic acid

  • Acetonitrile with 0.1% formic acid

Methodology:

  • To 10 µL of human plasma, add the internal standard solution.

  • Load the sample onto the HLB SPE plate.

  • Wash the plate with water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Presentation

Table 1: Common Sources of Ion Suppression and Mitigation Strategies

Source of Ion SuppressionMitigation StrategyReference
Endogenous Matrix Components
PhospholipidsSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)[4][7]
SaltsDilution, SPE, LLE[2][4]
ProteinsProtein Precipitation, SPE, LLE[1][4]
Exogenous Substances
PlasticizersUse of glass or polypropylene labware[3]
Mobile Phase Additives (e.g., TFA)Use volatile additives like formic acid or ammonium formate[3]
Chromatographic & MS Conditions
Co-elution of InterferencesOptimize chromatographic gradient, change column chemistry[8]
High Analyte ConcentrationDilute sample[2]

Table 2: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

TechniqueAdvantagesDisadvantagesEfficacy for Ion SuppressionReference
Protein Precipitation (PPT) Simple, fast, inexpensiveNon-selective, may not remove phospholipidsModerate[1][7]
Liquid-Liquid Extraction (LLE) Good for removing non-polar interferencesCan be labor-intensive, may have lower recovery for polar analytesHigh[1][8]
Solid-Phase Extraction (SPE) High selectivity, can remove a wide range of interferencesCan be more expensive and require method developmentVery High[8][9]

Table 3: Exemplary LC-MS/MS Parameters for Hydroxymetronidazole Analysis (Adapted from a method for the non-deuterated analogue[10][11])

ParameterSetting
LC System UPLC
ColumnAcquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.25 mL/min
GradientGradient elution (specifics to be optimized)
MS System Triple Quadrupole
Ionization ModeESI Positive
MRM Transition (Hydroxymetronidazole)m/z 187.9 -> 125.9
MRM Transition (this compound)To be determined (e.g., m/z 190.1 -> 128.1, assuming d2 on the ethyl group)

Visualizations

cluster_source ESI Source cluster_process Ionization Process cluster_detector Mass Spectrometer Analyte This compound Droplet Charged Droplet Analyte->Droplet Enters Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Enters Competition Competition for Charge and Surface Access Droplet->Competition GasPhaseIon_Analyte [Analyte+H]+ Competition->GasPhaseIon_Analyte Reduced Efficiency GasPhaseIon_Matrix [Matrix+H]+ Competition->GasPhaseIon_Matrix Higher Efficiency Signal Suppressed Signal GasPhaseIon_Analyte->Signal

Caption: Mechanism of Ion Suppression in ESI.

Start Low/Inconsistent Signal for this compound PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion SuppressionConfirmed Ion Suppression at Analyte Retention Time? PostColumnInfusion->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) SuppressionConfirmed->OptimizeSamplePrep Yes NoSuppression Investigate Other Issues (e.g., Instrument Performance) SuppressionConfirmed->NoSuppression No OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma DiluteSample Dilute Sample OptimizeChroma->DiluteSample Reevaluate Re-evaluate Signal DiluteSample->Reevaluate

Caption: Troubleshooting Workflow for Ion Suppression.

Start Start Setup Configure LC-MS with Post-Column Tee Start->Setup Infuse Infuse this compound Standard via Syringe Pump Setup->Infuse Baseline Establish Stable Baseline Signal Infuse->Baseline Inject Inject Blank Matrix Extract onto LC Column Baseline->Inject Monitor Monitor Signal for Dips (Suppression) or Peaks (Enhancement) Inject->Monitor End End Monitor->End

Caption: Post-Column Infusion Experimental Workflow.

References

Technical Support Center: Method Refinement for Low-Level Detection of Hydroxymetronidazole-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the low-level detection of Hydroxymetronidazole-d2.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor Sensitivity or Inability to Reach Required Lower Limit of Quantification (LLOQ)

Potential Cause Recommended Action
Suboptimal Mass Spectrometry (MS) Parameters 1. Tune Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize precursor and product ion selection, as well as collision energy and other compound-specific parameters. 2. Source Conditions: Optimize electrospray ionization (ESI) source conditions, including gas flows (nebulizer, auxiliary, and curtain gas), temperature, and ion spray voltage to maximize signal intensity.
Inefficient Sample Extraction and Concentration 1. Extraction Method: Evaluate different sample preparation techniques. Solid-phase extraction (SPE) generally provides cleaner extracts compared to protein precipitation (PPT) or liquid-liquid extraction (LLE), which can improve sensitivity by reducing matrix effects.[1][2] 2. Solvent Evaporation and Reconstitution: Ensure complete evaporation of the extraction solvent and reconstitute the sample in a mobile phase-compatible solvent that is strong enough to dissolve the analyte but weak enough to ensure good peak shape.
Chromatographic Issues 1. Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can reduce the signal-to-noise ratio. Optimize the mobile phase composition, gradient, and column chemistry to achieve sharp, symmetrical peaks. 2. Co-elution with Suppressive Matrix Components: Adjust the chromatographic gradient to separate this compound from regions of significant ion suppression. A post-column infusion experiment can identify these regions.[2]

Issue 2: High Variability and Poor Reproducibility of Results

Potential Cause Recommended Action
Inconsistent Sample Preparation 1. Automate: Utilize automated liquid handling systems for sample preparation to minimize human error and ensure consistency. 2. Internal Standard Addition: Ensure the internal standard (a stable isotope-labeled version of the analyte, such as metronidazole-d4) is added accurately and consistently to all samples and standards early in the preparation process to compensate for variability in extraction and injection.[2]
Matrix Effects 1. Matrix Evaluation: Test different lots of the biological matrix (e.g., plasma, urine) to assess the impact of matrix variability on quantification. 2. Cleanup: Employ a more rigorous sample cleanup method, such as SPE, to remove interfering matrix components.[2]
Instrument Instability 1. System Suitability: Perform system suitability tests before each analytical run to ensure the LC-MS system is performing optimally. This should include injections of a standard solution to check for consistent retention time, peak area, and peak shape. 2. Preventative Maintenance: Adhere to a regular maintenance schedule for the LC and MS systems, including cleaning the ion source and replacing worn components.[3]

Issue 3: Peak Tailing or Splitting

Potential Cause Recommended Action
Column Overload 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute Sample: Dilute the sample before injection.
Secondary Interactions with Column Stationary Phase 1. Mobile Phase Modifier: Add a small amount of a competing agent to the mobile phase (e.g., a weak acid or base) to block active sites on the stationary phase. 2. Column Change: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or PFP column) to alter selectivity.[2]
Injector or Column Frit Blockage 1. Sample Filtration: Filter all samples and mobile phases to remove particulate matter. 2. Column Reversal and Flushing: Reverse the column and flush with a strong solvent to remove any blockages from the inlet frit. If this fails, the column may need to be replaced.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the analysis?

A1: this compound is a deuterated analog of Hydroxymetronidazole and is typically used as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalysis.[4][5] Because it is chemically almost identical to the analyte (Hydroxymetronidazole), it co-elutes and experiences similar ionization effects in the mass spectrometer.[4] This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of the analyte.[2][4]

Q2: Which sample preparation technique is best for low-level detection?

A2: For low-level detection, Solid-Phase Extraction (SPE) is often the preferred method as it generally provides the cleanest extracts by effectively removing matrix components like phospholipids that can cause ion suppression.[2] While Protein Precipitation (PPT) is simpler and faster, it may not be sufficient for achieving the required sensitivity due to a higher degree of matrix effects.[1][2] Liquid-Liquid Extraction (LLE) can also be effective but may be more labor-intensive and require optimization of solvent systems.

Q3: How can I identify and mitigate matrix effects?

A3: Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[6][7]

  • Identification: A post-column infusion experiment is a standard method to identify regions in the chromatogram where ion suppression or enhancement occurs.[2] This involves infusing a constant flow of the analyte into the MS while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal indicate the presence of matrix effects at specific retention times.

  • Mitigation:

    • Chromatographic Separation: Modify the LC method to separate the analyte from the interfering matrix components.

    • Improved Sample Cleanup: Use a more effective sample preparation technique like SPE to remove the interfering components.[2]

    • Use of a SIL-IS: A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same matrix effects, allowing for accurate correction.[2]

Q4: What are the typical starting conditions for an LC-MS/MS method for Hydroxymetronidazole?

A4: While method optimization is crucial, here are some typical starting conditions based on published methods for metronidazole and its metabolites:[8][9]

  • LC Column: A C18 reversed-phase column is commonly used.[1][9]

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is a common choice.[10]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • MS/MS Transitions: The specific precursor and product ions for Hydroxymetronidazole and this compound need to be determined by direct infusion and tuning.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of metronidazole and its metabolites using different analytical methods. Note that specific values for this compound will need to be established during method validation.

Parameter HPLC-UV LC-MS/MS Reference
Lower Limit of Quantification (LLOQ) 0.05 µg/mL - 0.28 µg/mL0.25 ng/mL - 1 ng/mL[9][11][12]
Linearity Range 0.05 - 30 µg/mL1 - 1000 ng/mL[9][11][12]
Recovery > 85%58% - 123% (analyte dependent)[11]
Precision (%RSD) < 15%< 15%[8][11]

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample, add the internal standard (this compound). Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of an appropriate organic solvent (e.g., hexane) to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI, positive mode.

  • MRM Transitions: To be determined by infusion of pure standards.

Visualizations

Metronidazole_Metabolism Metronidazole Metronidazole Hydroxymetronidazole Hydroxymetronidazole (Active Metabolite) Metronidazole->Hydroxymetronidazole Hydroxylation (CYP450) AceticAcidMetabolite Acetic Acid Metabolite Metronidazole->AceticAcidMetabolite Oxidation GlucuronideConjugates Glucuronide Conjugates Hydroxymetronidazole->GlucuronideConjugates Glucuronidation

Caption: Metabolic pathway of Metronidazole.

Bioanalytical_Workflow start Sample Collection (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is sample_prep Sample Preparation (e.g., SPE) add_is->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_proc Data Processing (Integration & Quantification) lc_ms->data_proc end Result Reporting data_proc->end

Caption: General experimental workflow for bioanalysis.

Troubleshooting_Tree start Poor Signal or High Variability? check_ms Check MS Tuning and Source Conditions start->check_ms Yes solution Problem Resolved start->solution No check_sample_prep Evaluate Sample Prep (Recovery & Matrix Effects) check_ms->check_sample_prep Still an issue check_chroma Optimize Chromatography (Peak Shape & Retention) check_sample_prep->check_chroma Still an issue check_chroma->solution Issue likely resolved

Caption: Logical troubleshooting workflow for LC-MS/MS analysis.

References

Technical Support Center: Overcoming Challenges in the Chromatographic Separation of Metronidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of metronidazole and its isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient separation.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of metronidazole and its structural isomer, isometronidazole (2-methyl-4(5)-nitroimidazole-1-ethanol).

IssuePossible CausesSuggested Solutions
Poor Resolution Between Metronidazole and Isometronidazole - Inappropriate stationary phase- Suboptimal mobile phase composition- Mobile phase pH not ideal for separation of ionizable isomers- High flow rate- Column Selection: If using a standard C18 column, consider a C8 or a Cyano (CN) column, which can offer different selectivity for these isomers.[1]- Mobile Phase Optimization: Vary the organic modifier (acetonitrile, methanol, or isopropanol) and its ratio with the aqueous phase. Isopropanol has been shown to provide good resolution.[1]- pH Adjustment: Adjust the mobile phase pH. Since metronidazole and its isomers are ionizable, controlling the pH can significantly impact their retention and selectivity.- Flow Rate: Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution.
Peak Tailing for Metronidazole or Isomer Peaks - Secondary interactions with the stationary phase (e.g., silanol interactions)- Column overload- Mismatched sample solvent and mobile phase- Mobile Phase Additives: Use a buffer or an acidic modifier (e.g., trifluoroacetic acid, phosphoric acid) in the mobile phase to minimize silanol interactions.[2][3]- Reduce Sample Concentration: Lower the concentration of the sample injected onto the column.- Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times - Inadequate column equilibration- Fluctuations in mobile phase composition- Temperature variations- System leaks- Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Temperature Control: Use a column oven to maintain a stable temperature.- System Check: Inspect the HPLC system for any leaks, from the pump to the detector.
Broad Peaks - Large extra-column volume- Column contamination or degradation- High flow rate- Minimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector.- Column Washing: Implement a regular column washing procedure to remove contaminants. If performance does not improve, the column may need replacement.- Optimize Flow Rate: A lower flow rate can sometimes lead to sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for separating metronidazole from its structural isomer, isometronidazole?

A1: The choice of stationary phase and the composition of the mobile phase are the most critical factors. While C18 columns are common, a C8 or CN column can provide alternative selectivity that may be beneficial for this specific separation.[1] Additionally, optimizing the organic modifier (e.g., using isopropanol instead of acetonitrile or methanol) and adjusting the pH of the mobile phase can significantly enhance resolution.[1]

Q2: I'm still getting poor resolution even after optimizing the mobile phase. What else can I try?

A2: If mobile phase optimization is insufficient, consider changing the stationary phase chemistry. Different column chemistries (e.g., C8, phenyl, or CN) will offer different retention mechanisms and selectivities. Also, ensure your HPLC system is optimized to minimize extra-column volume, which can contribute to peak broadening and poor resolution.

Q3: My metronidazole peak is tailing. How can I improve the peak shape?

A3: Peak tailing for a basic compound like metronidazole on a silica-based column is often due to interactions with residual silanol groups. Adding a small amount of an acidic modifier like trifluoroacetic acid or phosphoric acid to the mobile phase, or using a buffer, can help to suppress these interactions and improve peak symmetry.[2][3]

Q4: How can I confirm the identity of the metronidazole and isometronidazole peaks?

A4: The most reliable method for peak identification is to inject pure reference standards of both metronidazole and isometronidazole individually. If reference standards are unavailable, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the peaks based on their mass-to-charge ratio.

Experimental Protocols

Protocol 1: High-Resolution Separation of Metronidazole and Impurity A (Isometronidazole)

This protocol is based on a validated method demonstrating high resolution between metronidazole and its related impurity A.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Zorbax SB C8, 150 mm x 4.6 mm, 3.5 µm particle size.[1]

  • Mobile Phase: Isopropyl alcohol and water (20:80 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 315 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Separation of Metronidazole Benzoate and Related Impurities

This method is suitable for the analysis of metronidazole benzoate and its impurities, including metronidazole and 2-methyl-5-nitroimidazole.[4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: CN-RP column.[4]

  • Mobile Phase: Acetonitrile and 0.1% octanesulfonic acid sodium salt.[4]

  • Flow Rate: Not specified, typically 1.0 mL/min is a good starting point.

  • Detection Wavelength: Not specified, 254 nm or 320 nm are commonly used for metronidazole.

  • Injection Volume: Not specified, typically 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following tables summarize quantitative data from various validated HPLC methods for the analysis of metronidazole and its related compounds.

Table 1: Chromatographic Performance for Metronidazole and Impurity A [1]

ParameterMetronidazoleMetronidazole Impurity A
Resolution (Rs) \multicolumn{2}{c}{9.0}
Linearity Range (µg/mL) 75 - 2250.055 - 7.5
Correlation Coefficient (r²) 0.99990.9998
LOD (µg/mL) 0.020.05
LOQ (µg/mL) 0.050.17

Table 2: Method Validation Data for Metronidazole Benzoate and Impurities [4]

CompoundLOD (µg/mL)LOQ (µg/mL)
Metronidazole Benzoate 0.0760.232
Metronidazole 0.0310.095
2-methyl-5-nitromidazole 0.0330.098
Benzoic Acid 0.0240.073

Visualizations

Troubleshooting Workflow for Poor Resolution

PoorResolutionWorkflow start Poor Resolution Observed check_system Check System Suitability (Peak Shape, Tailing Factor) start->check_system optimize_mp Optimize Mobile Phase - Organic Modifier Ratio - pH - Flow Rate check_system->optimize_mp System OK system_issue Address System Issues - Check for leaks - Minimize extra-column volume check_system->system_issue System Fails change_column Change Stationary Phase (e.g., C18 to C8 or CN) optimize_mp->change_column Unsuccessful end_good Resolution Achieved optimize_mp->end_good Successful change_column->end_good Successful end_bad Consult Instrument Manual or Technical Support change_column->end_bad Unsuccessful system_issue->check_system

Caption: A logical workflow for troubleshooting poor resolution.

Method Development Strategy for Isomer Separation

MethodDevelopment start Define Separation Goal: Separate Metronidazole and Isometronidazole lit_search Literature Search for Existing Methods start->lit_search column_select Select Initial Column (e.g., C18, C8, CN) lit_search->column_select mp_scouting Mobile Phase Scouting - ACN/Water vs. MeOH/Water vs. IPA/Water - pH Screening (e.g., 3, 5, 7) column_select->mp_scouting mp_scouting->column_select No separation, try different column optimization Fine-tune Parameters - Gradient/Isocratic - Flow Rate - Temperature mp_scouting->optimization Promising separation validation Method Validation (Linearity, Precision, Accuracy, etc.) optimization->validation final_method Finalized Analytical Method validation->final_method

Caption: A systematic approach to developing a separation method.

References

How to assess and correct for isotopic cross-contribution in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess and correct for isotopic cross-contribution in quantitative assays, particularly those utilizing mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution?

A1: Isotopic cross-contribution, also known as isotopic overlap or cross-talk, occurs in assays that use stable isotope-labeled internal standards (SIL-IS). It refers to the situation where the signal from the naturally occurring isotopes of an analyte interferes with the signal of its corresponding SIL-IS, or vice versa.[1][2] This interference arises because elements like carbon, hydrogen, nitrogen, oxygen, sulfur, chlorine, and bromine have naturally occurring heavy isotopes.[3][4] In molecules with high molecular weight or those containing many atoms of these elements, the cumulative presence of these heavy isotopes can lead to a detectable signal at the mass-to-charge ratio (m/z) of the SIL-IS.[1]

Q2: Why is it important to correct for isotopic cross-contribution?

A2: Failing to correct for isotopic cross-contribution can lead to significant errors in quantification.[1] Specifically, if the analyte's isotopic tail contributes to the SIL-IS signal, it will artificially inflate the internal standard's response. This leads to an underestimation of the true analyte concentration, particularly at high analyte levels.[2] This can result in non-linear calibration curves and compromise the accuracy and reliability of the experimental data.[1]

Q3: What factors increase the likelihood of isotopic cross-contribution?

A3: Several factors can increase the significance of isotopic cross-contribution:

  • High Molecular Weight: Larger molecules have more atoms, increasing the probability of containing multiple heavy isotopes.[1]

  • Elemental Composition: The presence of elements with abundant heavy isotopes, such as chlorine (³⁷Cl), bromine (⁸¹Br), and sulfur (³⁴S), significantly increases the isotopic tail.[1]

  • High Analyte Concentration: At high analyte concentrations relative to the SIL-IS, the contribution of the analyte's isotopic tail to the SIL-IS signal becomes more pronounced.[1][2]

  • Low Isotopic Purity of the SIL-IS: If the SIL-IS contains a significant amount of the unlabeled analyte as an impurity, it will directly contribute to the analyte signal, leading to overestimation.[5]

Q4: What are the common methods for correcting for isotopic cross-contribution?

A4: The most common methods involve mathematical correction algorithms. These methods typically use a correction matrix to deconvolute the measured isotopic distribution and determine the true concentrations of the analyte and the SIL-IS.[6][7][8] Several software tools, such as IsoCor and IsoCorrectoR, are available to automate these calculations.[9][10][11] Another approach is to use a non-linear calibration function that models and corrects for the cross-contribution.[1]

Troubleshooting Guide

Q1: My calibration curve is non-linear, especially at higher concentrations. Could this be due to isotopic cross-contribution?

A1: Yes, non-linearity at the upper end of the calibration curve is a classic sign of isotopic cross-contribution.[1][2] At high analyte concentrations, the M+n isotopic peaks of the analyte can significantly contribute to the signal of the internal standard, causing a negative bias in the calculated analyte/internal standard ratio.

Troubleshooting Steps:

  • Analyze a High-Concentration Analyte Standard without Internal Standard: Prepare and inject a solution containing a high concentration of the unlabeled analyte only. Monitor the m/z channel of your SIL-IS. The presence of a signal in the SIL-IS channel confirms cross-contribution from the analyte.

  • Evaluate the Isotopic Distribution: Use your mass spectrometry software to theoretically model the isotopic distribution of your analyte. This will help you visualize the extent of overlap with the SIL-IS peak.

  • Implement a Correction Method: Apply a mathematical correction using specialized software or a non-linear calibration curve to account for the interference.[1][3]

Q2: I've corrected my data, but I still see inaccuracies. What else could be wrong?

A2: If inaccuracies persist after correction, consider the following possibilities:

  • Isotopic Purity of the SIL-IS: The SIL-IS itself might be contaminated with the unlabeled analyte. It is crucial to determine the isotopic purity of your internal standard.[5]

  • Incorrect Correction Parameters: Ensure that the molecular formulas and isotopic purities of both the analyte and the SIL-IS are correctly entered into the correction software. Even small errors in these parameters can lead to inaccurate corrections.[10]

  • Instrument Resolution: For high-resolution mass spectrometers, it is important to use a correction algorithm that is appropriate for the instrument's resolving power. Using a low-resolution correction method for high-resolution data can result in over-correction.[3]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of a Stable Isotope-Labeled Internal Standard

This protocol describes how to determine the percentage of unlabeled analyte present as an impurity in a SIL-IS stock solution.

Methodology:

  • Preparation of Solutions:

    • Prepare a high-concentration solution of the SIL-IS in a clean solvent (e.g., methanol or acetonitrile).

    • Prepare a calibration curve of the unlabeled analyte over a concentration range that is expected to encompass the impurity level.

  • Mass Spectrometry Analysis:

    • Analyze the high-concentration SIL-IS solution and the calibration curve standards using the established LC-MS/MS method.

    • Monitor the mass transitions for both the unlabeled analyte and the SIL-IS.

  • Data Analysis:

    • For the high-concentration SIL-IS sample, integrate the peak area of the signal observed in the unlabeled analyte's mass transition.

    • Using the calibration curve generated from the unlabeled analyte standards, determine the concentration of the unlabeled impurity in the SIL-IS solution.

    • Calculate the percentage of the unlabeled impurity relative to the concentration of the SIL-IS.

Data Presentation:

SIL-IS LotSIL-IS Concentration (ng/mL)Peak Area of Unlabeled AnalyteCalculated Impurity Concentration (ng/mL)% Impurity
Lot A100012,5004.20.42%
Lot B100028,0009.30.93%
Protocol 2: Correction of Measured Data Using the Matrix Method

This protocol provides a conceptual overview of the matrix-based correction for isotopic cross-contribution. For practical application, it is highly recommended to use specialized software like IsoCor or IsoCorrectoR.[9][10][11]

Methodology:

  • Data Acquisition: Acquire mass spectrometry data with sufficient resolution to observe the isotopic clusters of both the analyte and the SIL-IS.

  • Define the Correction Matrix (C): The correction matrix is constructed based on the theoretical isotopic distributions of the analyte and the SIL-IS. Each element Cᵢⱼ in the matrix represents the probability that the jᵗʰ true isotopologue contributes to the iᵗʰ measured m/z channel. This calculation considers the natural abundance of all isotopes in the molecule.

  • Mathematical Correction: The correction is performed by solving the following system of linear equations:[7]

    Measured Intensities = Correction Matrix * True Intensities

    By inverting the correction matrix, the true intensities (and thus concentrations) of the analyte and SIL-IS can be determined from the measured intensities.[6]

    True Intensities = Inverse(Correction Matrix) * Measured Intensities

  • Software Implementation:

    • Input the molecular formulas of the analyte and the SIL-IS into the correction software.

    • Provide the measured intensity data for the isotopic clusters.

    • Specify the isotopic tracer used and its purity.

    • The software will automatically construct the correction matrix and calculate the corrected intensities.[3]

Visualizations

experimental_workflow cluster_assessment Assessment of Isotopic Cross-Contribution cluster_correction Correction Protocol start Start: Suspected Isotopic Cross-Contribution prep_analyte Prepare High-Concentration Analyte Standard start->prep_analyte analyze_analyte Analyze via LC-MS/MS (Monitor SIL-IS m/z) prep_analyte->analyze_analyte signal_check Signal Detected in SIL-IS Channel? analyze_analyte->signal_check no_contribution No Significant Cross-Contribution signal_check->no_contribution No contribution_confirmed Cross-Contribution Confirmed signal_check->contribution_confirmed Yes acquire_data Acquire Experimental Data for Samples and Calibrators contribution_confirmed->acquire_data select_software Select Correction Software (e.g., IsoCor, IsoCorrectoR) acquire_data->select_software input_params Input Parameters: - Molecular Formulas - Isotopic Purity - Measured Intensities select_software->input_params run_correction Execute Correction Algorithm input_params->run_correction corrected_data Obtain Corrected Concentrations run_correction->corrected_data end End: Accurate Quantitative Data corrected_data->end

Workflow for assessing and correcting isotopic cross-contribution.

logical_relationship cluster_measured Measured Signal cluster_true True Signal cluster_contribution Cross-Contribution measured_analyte Measured Analyte Signal measured_is Measured SIL-IS Signal true_analyte True Analyte Signal true_analyte->measured_analyte analyte_to_is Analyte Isotopic Tail (Contribution to SIL-IS) true_analyte->analyte_to_is true_is True SIL-IS Signal true_is->measured_is is_to_analyte SIL-IS Impurity (Contribution to Analyte) true_is->is_to_analyte analyte_to_is->measured_is is_to_analyte->measured_analyte

Relationship between true and measured signals with cross-contribution.

References

Validation & Comparative

The Gold Standard: Validating Analytical Methods with Hydroxymetronidazole-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of using a stable isotope-labeled internal standard (SIL-IS), such as Hydroxymetronidazole-d2, against other common alternatives for the analysis of the active metabolite, hydroxymetronidazole. The evidence overwhelmingly demonstrates that a SIL-IS offers superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.

The Critical Role of an Internal Standard

In the complex environment of biological matrices (like plasma or urine), even the most sophisticated analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to variations that can compromise quantitative results. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations. An ideal IS should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—without interfering with its measurement.[1]

A SIL-IS, like this compound, is the pinnacle of internal standards. By replacing two hydrogen atoms with their heavier, non-radioactive deuterium isotopes, the molecule is chemically identical to the analyte, hydroxymetronidazole, but has a different mass. This allows it to be distinguished by the mass spectrometer while ensuring it behaves identically during extraction, chromatography, and ionization.[1][2][3]

Performance Comparison: SIL-IS vs. Structural Analogs

Many analytical methods for hydroxymetronidazole have been validated using structurally similar compounds, known as structural analogs (e.g., Tinidazole, Zidovudine), as the internal standard.[4][5] While often used due to lower cost or easier availability, they are not ideal. Their different physicochemical properties can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte.[6]

The following tables summarize typical validation parameters for the analysis of hydroxymetronidazole, comparing the performance expected when using a SIL-IS like this compound against reported data from methods using structural analog internal standards.

Table 1: Comparison of Key Validation Parameters

Validation ParameterExpected Performance with this compound (SIL-IS)Reported Performance with Structural Analog ISRationale for Superiority
Accuracy (% Bias) Typically within ±5%[1]Can exceed ±15%SIL-IS co-elutes and experiences identical matrix effects and recovery, ensuring more effective normalization.[1][2]
Precision (% CV) Typically <10%[1]Can be >15%The SIL-IS tracks the analyte's behavior more closely through every step, minimizing variability.[1]
Recovery Variability Low (<10% CV)Higher (>15% CV)Near-identical chemical properties mean the SIL-IS is lost or recovered at the same rate as the analyte during sample prep.[1]
Matrix Effect Effectively compensatedInconsistent compensationThe SIL-IS and analyte experience the same degree of ion suppression or enhancement, leading to an accurate ratio.[2]

Table 2: Representative Quantitative Performance Data

This table compiles data from published methods for metronidazole (MTZ) and hydroxymetronidazole (MTZ-OH) that used various internal standards. It illustrates the high performance achievable, which would be further enhanced by an ideal SIL-IS like this compound.

Analyte(s)Internal Standard UsedLLOQ (ng/mL)Accuracy Range (%)Precision (% RSD)Linearity (r²)
MTZTinidazole0.5397 - 101.62.7 - 4.80.999
MTZZidovudine50Acceptable (not specified)Acceptable (not specified)>0.99
MTZ & MTZ-OH(None specified)10 (for MTZ-OH)88 - 99 (Recovery)<13>0.99
MTZMetronidazole-d4 (SIL-IS)10Compliant with guidelinesCompliant with guidelinesNot specified

Data compiled from multiple sources.[4][5][7][8]

Experimental Workflow and Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental workflow. The use of this compound ensures that any potential analyte loss during these steps is accurately accounted for.

G Bioanalytical Workflow for Hydroxymetronidazole Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Sample Aliquoting (e.g., 100 µL Plasma) B 2. Addition of IS (this compound) A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Vortex & Centrifugation C->D E 5. Supernatant Transfer & Evaporation D->E F 6. Reconstitution E->F G 7. Injection into UPLC/HPLC System F->G H 8. Chromatographic Separation (e.g., C18 Column) G->H I 9. Ionization (ESI+) H->I J 10. Mass Spectrometric Detection (MRM Mode) I->J K 11. Peak Integration (Analyte & IS) J->K L 12. Ratio Calculation (Analyte Area / IS Area) K->L M 13. Quantification (using Calibration Curve) L->M

Caption: A typical bioanalytical workflow using a SIL-IS.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of hydroxymetronidazole in human plasma, optimized for use with this compound as the internal standard.

1. Sample Preparation: Protein Precipitation

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control sample.

  • Spike with 20 µL of working internal standard solution (this compound in 50% methanol) to achieve a final concentration of 50 ng/mL.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 90:10 v/v). Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera).

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Hydroxymetronidazole: Precursor Ion (m/z) 188.1 → Product Ion (m/z) 126.0

    • This compound: Precursor Ion (m/z) 190.1 → Product Ion (m/z) 128.0

3. Method Validation Logic

The validation of this method would follow regulatory guidelines (e.g., FDA), assessing selectivity, accuracy, precision, linearity, recovery, and stability. The logic is to demonstrate that the method is reliable and reproducible for its intended purpose.

G cluster_params Core Validation Parameters Goal Goal: Validate Bioanalytical Method Selectivity Selectivity & Specificity Goal->Selectivity Accuracy Accuracy Goal->Accuracy Precision Precision (Intra- & Inter-day) Goal->Precision Linearity Linearity & Range Goal->Linearity LLOQ Lower Limit of Quantification (LLOQ) Goal->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) Goal->Stability Recovery Extraction Recovery & Matrix Effect Goal->Recovery Result Result: Robust & Reliable Assay Selectivity->Result Accuracy->Result Precision->Result Linearity->Result LLOQ->Result Stability->Result Recovery->Result

Caption: Logical relationship of core validation parameters.

By rigorously evaluating these parameters, researchers can have high confidence in the concentration data generated, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and other critical applications in drug development. The use of this compound is a key component in achieving this confidence.

References

A Comparative Guide to Analytical Methods for Metronidazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of metronidazole, a widely used antibiotic and antiprotozoal agent. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products, as well as for accurate pharmacokinetic and clinical studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control needs.

Comparison of Method Performance

The performance of these analytical methods is compared based on key validation parameters such as linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The following table summarizes the quantitative data from various studies to facilitate a direct comparison.

MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)[1][2][3][4][5][6][7][8][9][10]
HPLC-UV 0.2812 - 18.094.84%< 2%0.0081 - 0.780.02 - 2.37[7][8][9][10]
2 - 2099.13 - 100%< 1%2.98-[6]
5 - 2580 - 120%< 2%0.00810.2460[7]
75 - 225-0.5%0.020.05[10]
UV-Vis Spectrophotometry 1 - 1598.80%0.140%0.42771.2961[1]
5 - 4098 - 102%---[5][11]
2 - 40--0.76-[12]
LC-MS/MS 0.05 - 8.0097.95 - 103.85%< 10.65%--[2][3]
0.01 - 10.0Complied with bioanalytical guidelinesComplied with bioanalytical guidelines--[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis of metronidazole in pharmaceutical dosage forms and biological matrices.

  • Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector is used.

  • Column : A common choice is a C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[8]

  • Mobile Phase : A mixture of an aqueous buffer and an organic solvent is typically used. For example, a mixture of 0.01M potassium dihydrogen phosphate (pH 3.0) and acetonitrile in a ratio of 83:17 (v/v).[8] Another mobile phase consists of water and methanol in an 80:20 ratio.[7]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[7][8]

  • Detection : UV detection is commonly performed at 320 nm[8] or 254 nm.[7]

  • Sample Preparation :

    • For Tablets : A portion of ground tablets is accurately weighed and dissolved in the mobile phase. The solution is then sonicated, diluted to a known concentration, and filtered through a 0.45 µm membrane filter before injection.

    • For Plasma : Plasma samples are deproteinized, often with acetonitrile. The mixture is vortexed and centrifuged. The supernatant is then collected, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection.[8]

UV-Visible Spectrophotometry

This is a simpler and more cost-effective method suitable for the quantification of metronidazole in bulk drug and simple formulations.

  • Instrumentation : A UV-Visible spectrophotometer.

  • Solvent : 0.1N HCl[11] or water[13] can be used as a solvent.

  • Procedure :

    • A standard stock solution of metronidazole is prepared by accurately weighing the reference standard and dissolving it in the chosen solvent.

    • Working standard solutions of different concentrations are prepared by diluting the stock solution.

    • The absorbance of the working standard solutions is measured at the wavelength of maximum absorbance (λmax), which is typically around 275 nm in 0.1N HCl[11] or 340 nm in water.[13]

    • A calibration curve is constructed by plotting absorbance versus concentration.

    • For sample analysis, a known weight of the powdered tablet is dissolved in the solvent, filtered, and diluted to fall within the concentration range of the calibration curve. The absorbance of the sample solution is then measured, and the concentration is determined from the calibration curve.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, particularly suitable for the quantification of metronidazole in complex biological matrices like human plasma, especially for bioequivalence and pharmacokinetic studies.

  • Instrumentation : A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions :

    • Column : A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][3]

    • Mobile Phase : A typical mobile phase is a mixture of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (80:20, v/v).[2][3]

    • Flow Rate : A flow rate of 1.0 mL/min is often employed.[2][3]

  • Mass Spectrometry Conditions :

    • Ionization : Positive ion electrospray ionization (ESI+) is typically used.

    • Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transition for metronidazole is m/z 171.97 > 127.97.[2][3]

  • Sample Preparation (Liquid-Liquid Extraction) :

    • To a plasma sample, an internal standard (e.g., zidovudine) is added.[2][3]

    • The mixture is vortexed, and then an extraction solvent like ethyl acetate is added.[2][3]

    • The sample is vortexed again and centrifuged to separate the organic and aqueous layers.

    • The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase, and an aliquot is injected into the LC-MS/MS system.[3]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method to ensure its suitability for its intended purpose.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements protocol Develop Method Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity->linearity robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Final Report system_suitability->documentation end End: Method Approved for Routine Use documentation->end

Caption: General workflow for analytical method validation.

References

A Comparative Pharmacokinetic Profile of Deuterated vs. Non-Deuterated Metronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of non-deuterated metronidazole and its deuterated analogue. While direct, head-to-head in vivo comparative studies with complete pharmacokinetic parameters for deuterated metronidazole are not extensively available in the public domain, this document synthesizes established pharmacokinetic data for metronidazole with the well-understood principles of the kinetic isotope effect following deuteration.

Metronidazole is a widely used antibiotic and antiprotozoal agent.[1] Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to improve the metabolic stability of a compound.[2] This modification can lead to an altered pharmacokinetic profile, potentially offering therapeutic advantages. It is anticipated that deuterating metronidazole could increase its biological half-life and metabolic stability.[1][3][4]

Pharmacokinetic Data Presentation

The following tables summarize the known pharmacokinetic parameters of non-deuterated metronidazole and the anticipated qualitative changes for its deuterated counterpart based on the principles of the kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of Non-Deuterated Metronidazole

ParameterValueDescription
Peak Plasma Concentration (Cmax) 8 to 13 mg/L (single 500mg oral dose)Maximum concentration of the drug in the blood.
Time to Peak Concentration (Tmax) 25 minutes to 4 hours (single 500mg oral dose)Time taken to reach the maximum concentration.
Area Under the Curve (AUC) 122 ± 10.3 mg/L·h (single 500mg oral dose)Total drug exposure over time.
Elimination Half-life (t½) 6 to 14 hoursTime for the drug concentration in the plasma to reduce by half.[5]
Oral Bioavailability >90%The fraction of the administered dose that reaches systemic circulation.[5]
Plasma Protein Binding <20%The extent to which the drug binds to proteins in the blood plasma.
Metabolism Hepatic (oxidation and glucuronidation)The primary site of metabolic transformation.
Excretion 60% to 80% in urine; 6% to 15% in fecesThe routes of elimination of the drug and its metabolites from the body.

Table 2: Expected Comparative Pharmacokinetic Profile of Deuterated Metronidazole

ParameterExpected Change vs. Non-Deuterated MetronidazoleRationale
Peak Plasma Concentration (Cmax) Potentially higherSlower metabolism may lead to a higher peak concentration from a given dose.
Time to Peak Concentration (Tmax) Potentially delayedA slower rate of metabolism could slightly delay the time to reach peak concentration.
Area Under the Curve (AUC) IncreasedReduced metabolic clearance would lead to greater overall drug exposure.
Elimination Half-life (t½) IncreasedThe primary kinetic isotope effect is expected to slow the rate of metabolism, thereby prolonging the elimination half-life.[1]
Metabolism Slower rate of Phase I metabolismThe carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of enzymatic cleavage.[2]

Metabolic Pathway of Metronidazole

The metabolic fate of metronidazole is a key determinant of its pharmacokinetic profile. Understanding this pathway is crucial to appreciating the potential impact of deuteration.

Metronidazole Metronidazole PhaseI Phase I Metabolism (Oxidation in Liver) Metronidazole->PhaseI HydroxyMetabolite Hydroxy Metabolite (Active) PhaseI->HydroxyMetabolite AceticAcidMetabolite Acetic Acid Metabolite PhaseI->AceticAcidMetabolite PhaseII Phase II Metabolism (Glucuronidation) HydroxyMetabolite->PhaseII AceticAcidMetabolite->PhaseII Excretion Renal and Fecal Excretion PhaseII->Excretion

Metabolic pathway of metronidazole.

Experimental Protocols

A robust comparative pharmacokinetic study is essential to empirically determine the differences between deuterated and non-deuterated metronidazole. Below is a detailed methodology for such a study.

Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, and t½) of deuterated and non-deuterated metronidazole in a suitable animal model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Model: A cohort of healthy, male Sprague-Dawley rats (n=8 per group), weighing between 250-300g, would be used.

  • Drug Administration:

    • Group A: Administered a single oral dose of non-deuterated metronidazole (e.g., 50 mg/kg).

    • Group B: Administered a single oral dose of deuterated metronidazole (molar equivalent to the non-deuterated dose).

    • The drug would be dissolved in a suitable vehicle, such as a 0.5% methylcellulose solution.

  • Blood Sampling:

    • Serial blood samples (approximately 0.2 mL) would be collected from the tail vein at predetermined time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

    • Blood samples would be collected into heparinized tubes.

  • Sample Processing:

    • Plasma would be separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).

    • Plasma samples would be stored at -80°C until analysis.

  • Bioanalytical Method:

    • The concentrations of both deuterated and non-deuterated metronidazole in the plasma samples would be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity to differentiate between the two forms.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data for each animal would be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

    • The key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, and t½) would be calculated.

  • Statistical Analysis:

    • The pharmacokinetic parameters between the two groups would be compared using an appropriate statistical test, such as a Student's t-test or a Mann-Whitney U test, with a significance level of p < 0.05.

Experimental Workflow

The following diagram illustrates the workflow for the proposed comparative pharmacokinetic study.

cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis AnimalSelection Animal Selection (Sprague-Dawley Rats) Dosing Oral Dosing (Deuterated vs. Non-Deuterated) AnimalSelection->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Quantification Processing->LCMS PK_Analysis Pharmacokinetic Modeling (NCA) LCMS->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

Workflow for a comparative pharmacokinetic study.

References

Inter-laboratory Comparison of Hydroxymetronidazole Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of hydroxymetronidazole, the primary active metabolite of metronidazole. The data presented is compiled from various validated studies to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical technique for their specific research needs.

Comparative Analysis of Performance Data

The following tables summarize the quantitative performance data from different validated analytical methods for hydroxymetronidazole analysis. This allows for a direct comparison of key performance indicators such as linearity, accuracy, precision, recovery, and sensitivity (limits of detection and quantification).

Table 1: Performance Characteristics of LC-MS/MS Methods for Hydroxymetronidazole Analysis

Parameter Method A Method B Method C
Matrix Human PlasmaPig PlasmaTrout Muscle
Linearity Range (µg/mL) 0.018 - 56.4 (as µM)0.25 - 1000 (as µg/L)0.1 - 20 (as µg/kg)
Correlation Coefficient (r²) >0.99Not specifiedNot specified
Intra-assay Precision (%RSD) <13%2.49 - 13.39%3.2%
Inter-assay Precision (%RSD) <13%2.49 - 16.38%Not specified
Accuracy/Recovery (%) 78 - 86%58 - 63%79%
Limit of Quantification (LOQ) 0.1 µM (0.018 µg/mL)Not specifiedNot specified
Limit of Detection (LOD) Not specified<0.25 µg/L5 µg/kg
Internal Standard Not specifiedDeuterated nitroimidazolesTinidazole
Reference [1][2][3]

Table 2: Performance Characteristics of HPLC-UV Methods for Hydroxymetronidazole Analysis

Parameter Method D Method E
Matrix Murine Blood PlasmaHuman Plasma
Linearity Range (µg/mL) Not specified0.15 - 30
Correlation Coefficient (r²) Not specified0.9999
Precision (%RSD) <6%2.999 - 10.796%
Accuracy (% Relative Error) Not specified2.48 - 9.15%
Limit of Quantification (LOQ) Not specifiedNot specified
Limit of Detection (LOD) Not specifiedNot specified
Internal Standard ParacetamolTinidazole
Reference [4][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Method A: UPLC-MS/MS in Human Plasma [1]

  • Sample Preparation: Solid phase extraction (SPE) using hydrophilic lipophilic balanced (HLB) 96-well µ-elution plates from a 10 µL human plasma sample.

  • Chromatography: Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) with a gradient elution.

  • Mobile Phase: 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: 0.25 mL/min.

  • Detection: Mass spectrometry with multiple reaction monitoring (MRM) in positive-ion electrospray ionization (ESI) mode. The ion transition for hydroxymetronidazole was m/z 187.9 -> 125.9.

Method B: HPLC-MS/MS in Pig Plasma [2]

  • Sample Preparation: Adaptation of the Polzer et al. method for liquid chromatography-tandem mass spectrometry detection.

  • Chromatography: Not specified in detail in the abstract.

  • Detection: Tandem mass spectrometry.

  • Validation: In-house validation according to Commission Decision 2002/657/EC.

Method C: HPLC-UV in Trout Muscle [3]

  • Sample Preparation: Extraction with acetonitrile, evaporation, and redissolving in ethyl acetate and hexane (1:2). Clean-up was performed by solid-phase extraction on a silica cartridge.

  • Chromatography: Reverse phase gradient HPLC on a C18 column.

  • Detection: UV detection at 325 nm.

Method D: HPLC-UV in Murine Blood Plasma [4]

  • Sample Preparation: Protein denaturation with 100% methanol, followed by centrifugation and evaporation of the supernatant under nitrogen. The residue was dissolved in the mobile phase.

  • Chromatography: Li-Chrospher RP-18 column.

  • Mobile Phase: 10 mmol/L NaH2PO4: acetonitrile (90:10, v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 311 nm.

Visualized Pathways and Workflows

Metabolic Pathway of Metronidazole to Hydroxymetronidazole

The primary metabolic pathway of metronidazole in humans involves the hydroxylation of the methyl group to form hydroxymetronidazole. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6.[5]

Metronidazole Metronidazole Hydroxymetronidazole Hydroxymetronidazole Metronidazole->Hydroxymetronidazole Hydroxylation CYP2A6 CYP2A6 (Primary Enzyme) CYP2A6->Metronidazole cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (LLE, SPE, or PPT) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC/UPLC Injection Evaporation->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Hydroxymetronidazole-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of Hydroxymetronidazole-d2, a deuterated internal standard, with non-deuterated alternatives for the quantification of hydroxymetronidazole, a key metabolite of the antibiotic metronidazole. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely recognized as the benchmark for robust and defensible quantitative data in liquid chromatography-mass spectrometry (LC-MS/MS) assays.

The fundamental role of an internal standard (IS) in bioanalytical methods is to compensate for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby correcting for variations in sample recovery, matrix effects, and instrument response. Due to their structural similarity, stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit nearly identical ionization efficiency, leading to superior accuracy and precision.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is consistently demonstrated in experimental data. While a direct head-to-head comparison in a single study is not always available, a compilation of data from various validated bioanalytical methods highlights the advantages of using a SIL-IS.

A study on the determination of metronidazole and hydroxymetronidazole in chicken eggs utilized this compound as the internal standard for hydroxymetronidazole and provides key validation data.[1] For comparison, data from studies using non-deuterated internal standards for the analysis of metronidazole or hydroxymetronidazole, such as tinidazole, zidovudine, and paracetamol, are also presented.[2][3][4] It is important to note that the experimental conditions and matrices differ between these studies, which can influence the results.

Table 1: Comparison of Accuracy and Precision for Hydroxymetronidazole Quantification

Internal StandardAnalyteMatrixAccuracy (%)Precision (% RSD)Reference
This compound HydroxymetronidazoleChicken EggsNot exceeding 15% for all QCsIntra- and inter-day RSD did not exceed 15%[1]
TinidazoleMetronidazoleHuman Plasma97.0 – 101.6%2.7 – 4.8%[4]
ZidovudineMetronidazoleHuman PlasmaAcceptable precision and accuracy were obtainedNot specified[2]
ParacetamolHydroxymetronidazoleMurine Blood PlasmaNot specified< 6%[3]

Table 2: Comparison of Recovery and Matrix Effect

Internal StandardAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
This compound HydroxymetronidazoleChicken Eggs98 - 102%101%[1]
Not SpecifiedHydroxymetronidazoleHuman Plasma78 - 86%99 - 106%[5]
TinidazoleMetronidazoleHuman Plasma93.7 - 97.5%Not specified[4]

The data presented in Table 1 and 2, although from different studies, illustrates that methods employing a deuterated internal standard like this compound achieve excellent recovery and effectively compensate for matrix effects. The high recovery (98-102%) and minimal matrix effect (101%) observed with this compound demonstrate its ability to track the analyte of interest accurately through the analytical process.[1] While the other methods also show acceptable performance, the use of a SIL-IS provides a higher degree of confidence in the results, particularly in complex biological matrices where significant matrix effects can be expected.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below is a summary of a typical experimental protocol for the quantification of hydroxymetronidazole using this compound as an internal standard, based on the study in chicken eggs.[1]

Sample Preparation

  • Homogenize 1 g of the egg sample.

  • Add 100 µL of the this compound internal standard solution.

  • Allow the sample to stand for 30 minutes.

  • Add 3 mL of acetonitrile and vortex for 15 minutes.

  • Centrifuge the sample at 4000 rpm at 4 °C for 15 minutes.

  • Transfer the organic phase to a new tube and evaporate to dryness under a nitrogen stream at 40 °C.

  • Reconstitute the residue in 1 mL of the mobile phase mixture (95:5 methanol:acetonitrile).

LC-MS/MS Conditions

  • Liquid Chromatograph: Shimadzu HPLC Nexera X2

  • Column: Acclaim 120 C18 (100 × 2.1 mm, 3.0 μm)

  • Column Temperature: 40 °C

  • Autosampler Temperature: 15 °C

  • Mobile Phase:

    • Eluent A: 0.5% formic acid in water

    • Eluent B: 0.5% formic acid in a 1:1 mixture of acetonitrile/methanol

  • Gradient Program:

    • 0–0.2 min: 5% B

    • 0.2–5.0 min: 5% B to 95% B

    • 5.0–6.0 min: 95% B to 5% B

    • 6.0–7.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: SCIEX Triple Quad 5500

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Mandatory Visualization

To illustrate the logical flow of a typical bioanalytical workflow utilizing an internal standard, the following diagram is provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Eggs) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Analyte Extraction (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (Analyte & IS Co-elute) Injection->Separation Detection Mass Spectrometric Detection (MRM of Analyte & IS) Separation->Detection Peak_Integration Peak Area Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration in Unknown Samples Calibration_Curve->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

References

A Comparative Guide to the Linearity and Range of Quantification for Hydroxymetronidazole Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of Hydroxymetronidazole, a major metabolite of Metronidazole. The focus is on the critical performance characteristics of linearity and the quantifiable range, which are essential for accurate drug monitoring, pharmacokinetic studies, and other research applications. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate assay for their specific needs.

Quantitative Performance Comparison

The following table summarizes the linearity and quantification ranges of different analytical methods used for Hydroxymetronidazole determination. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods generally offer a wider dynamic range and higher sensitivity compared to other techniques.

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
UPLC-MS/MS[1][2][3][4]Human Plasma0.1 - 300 µM> 0.990.1 µM300 µM
HPLC-MS/MS[4]Human Plasma0.05 - 8.00 µg/mLNot Specified0.05 µg/mL8.00 µg/mL
HPLC-UV[5]Human Plasma0.2812 - 18.0 µg/mL0.99870.2812 µg/mL18.0 µg/mL
LC-MS/MSHuman Feces66 - 30,000 ng/mLNot Specified66 ng/mL30,000 ng/mL
ELISA[6][7]Cell-culture, Serum, Water, VaccineDetection Limit: 1.5 ppbNot SpecifiedNot SpecifiedNot Specified
Experimental Workflow for Determining Linearity and Range

The following diagram illustrates a typical experimental workflow for establishing the linearity and range of quantification for a Hydroxymetronidazole assay.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation A Prepare Stock Solution of Hydroxymetronidazole B Prepare Serial Dilutions (Calibration Standards) A->B D Spike Blank Matrix with Standards and QCs B->D C Prepare Quality Control (QC) Samples (Low, Mid, High) C->D E Sample Extraction (e.g., SPE, LLE) D->E F Instrumental Analysis (e.g., LC-MS/MS) E->F G Construct Calibration Curve (Response vs. Concentration) F->G H Linear Regression Analysis G->H J Assess Accuracy and Precision at each Concentration G->J I Determine Correlation Coefficient (r²) H->I K Define Linearity and Range J->K

Workflow for Linearity and Range Determination.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide, providing a deeper understanding of how the linearity and range of quantification are established for Hydroxymetronidazole assays.

UPLC-MS/MS Method for Hydroxymetronidazole in Human Plasma

This protocol is based on a validated ultra-performance liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of Metronidazole and Hydroxymetronidazole.[1][2][3]

  • Sample Preparation:

    • A small volume of human plasma (10 µL) is used for extraction.[2]

    • Hydroxymetronidazole and an internal standard are extracted using hydrophilic-lipophilic balanced solid-phase extraction (SPE) on 96-well µ-elution plates.[2]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm).[2]

    • Mobile Phase: A gradient elution is used with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.[2]

    • Flow Rate: 0.25 mL/min.[2]

  • Mass Spectrometric Detection:

    • Mode: Multiple reaction monitoring (MRM) in positive-ion electrospray ionization (ESI) mode.[2]

    • Ion Transition: For Hydroxymetronidazole, the optimized ion transition is m/z 187.9 -> 125.9.[2]

  • Linearity and Range Assessment:

    • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Hydroxymetronidazole to the internal standard against the nominal concentration of the calibration standards.

    • Concentration Range: The assay was demonstrated to be linear over a concentration range of 0.1 to 300 µM.[1][2]

    • Validation: The linearity is evaluated using a weighted least-squares linear regression model. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.

HPLC-UV Method for Metronidazole and its Metabolites

This protocol describes a high-performance liquid chromatography method with ultraviolet detection, which can be adapted for Hydroxymetronidazole.[5]

  • Sample Preparation:

    • Protein precipitation is a common method for plasma sample preparation, followed by centrifugation to separate the precipitated proteins.

    • The resulting supernatant is then injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm) is typically used.[5]

    • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 0.01M potassium dihydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 83:17, v/v).[5]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

    • Detection: UV detection is performed at a wavelength where Hydroxymetronidazole exhibits significant absorbance, for instance, around 320 nm.[5]

  • Linearity and Range Assessment:

    • Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of Hydroxymetronidazole into a blank biological matrix.

    • Linearity Range: For a similar compound, Metronidazole, linearity was established over a concentration range of 0.2812 µg/mL to 18.0 µg/mL.[5]

    • Data Analysis: The peak areas of the analyte are plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1 to demonstrate linearity.[5]

Enzyme-Linked Immunosorbent Assay (ELISA)

While specific linearity and range data for a Hydroxymetronidazole ELISA kit were not detailed in the initial findings, a general protocol for determining these parameters is as follows.

  • Principle: A competitive ELISA format is often used for small molecules like Hydroxymetronidazole. In this setup, free Hydroxymetronidazole in the sample competes with a labeled Hydroxymetronidazole conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of Hydroxymetronidazole in the sample.[7]

  • Procedure:

    • Standard Curve Preparation: Prepare a series of standards with known concentrations of Hydroxymetronidazole in the appropriate assay buffer.

    • Assay Protocol: Add standards, controls, and samples to the wells of an antibody-coated microplate. Then, add the enzyme-conjugated Hydroxymetronidazole and incubate. After washing, a substrate is added to produce a colorimetric signal.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Linearity and Range Assessment:

    • Standard Curve: A standard curve is generated by plotting the absorbance values against the logarithm of the Hydroxymetronidazole concentration. A sigmoidal curve is typically obtained.

    • Linear Range: The linear portion of the standard curve represents the quantifiable range of the assay. This is the range where a change in concentration results in a proportional change in the signal.

    • LLOQ and ULOQ: The lower and upper limits of quantification are the lowest and highest concentrations on the standard curve that can be measured with acceptable precision and accuracy. For ELISA, the detection limit for Metronidazole has been reported to be around 1.5 ppb in various matrices.[6]

References

Comparison of different extraction techniques for Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hydroxymetronidazole, the primary active metabolite of metronidazole, is crucial in pharmacokinetic, toxicological, and clinical studies. The efficiency of the extraction method used to isolate this analyte from complex biological matrices significantly impacts the reliability of analytical results. This guide provides a comprehensive comparison of various extraction techniques for hydroxymetronidazole, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Data Summary: A Quantitative Comparison

The performance of different extraction techniques for hydroxymetronidazole and its parent compound, metronidazole, is summarized in the table below. It is important to note that where direct data for hydroxymetronidazole was unavailable, data for metronidazole has been used as a proxy due to their structural similarity.

TechniqueAnalyteMatrixRecovery (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) HydroxymetronidazoleTrout Muscle79%[1]~30-40 minLow-ModerateHigh selectivity, clean extractsCan be complex to develop, potential for cartridge variability
Liquid-Liquid Extraction (LLE) MetronidazoleHuman Plasma>90%[2]~20-30 minHighSimple, cost-effectiveEmulsion formation, large solvent volumes, less selective
Microwave-Assisted Extraction (MAE) Metronidazole (general)Food Samples96-105%[3]9-20 min[3][4]LowRapid, reduced solvent useRequires specialized equipment, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) MetronidazoleWater Samples82.8-99.5%[5]4-15 min[5][6]LowFast, efficient at room temperaturePotential for analyte degradation with high power, matrix effects
Supercritical Fluid Extraction (SFE) Imidazole DrugsPharmaceutical Formulations90.8-97.2%[7]25 min[7]Very Low (CO2)"Green" technique, tunable selectivityHigh initial equipment cost, not ideal for highly polar compounds

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the extraction of hydroxymetronidazole from a biological sample, highlighting the key stages common to most of the discussed techniques.

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Pre-treatment Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LLE Liquid-Liquid Extraction Homogenization->LLE MAE Microwave-Assisted Extraction Homogenization->MAE UAE Ultrasound-Assisted Extraction Homogenization->UAE Cleanup Clean-up/ Evaporation SPE->Cleanup LLE->Cleanup MAE->Cleanup UAE->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Generalized workflow for Hydroxymetronidazole extraction.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques cited in this guide.

Solid-Phase Extraction (SPE) of Hydroxymetronidazole from Trout Tissue

This protocol is adapted from a study on the determination of metronidazole and hydroxymetronidazole in trout.[1]

  • Sample Preparation:

    • Homogenize 2g of trout muscle tissue with 8 mL of acetonitrile.

    • Centrifuge the mixture and collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40-45°C.

    • Redissolve the residue in 1.0 mL of ethyl acetate and mix with 2.0 mL of hexane.

  • SPE Procedure:

    • Condition a silica SPE cartridge (500mg) with 8 mL of ethyl acetate followed by 8 mL of a 1:2 mixture of ethyl acetate and hexane.

    • Load the sample extract onto the cartridge at a flow rate of 2-4 mL/min.

    • Wash the cartridge twice with 2.0 mL of the ethyl acetate/hexane mixture.

    • Dry the cartridge under suction for 5 minutes.

    • Elute hydroxymetronidazole with 6.0 mL of a 10% methanol in ethyl acetate mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Liquid-Liquid Extraction (LLE) of Metronidazole from Human Plasma

This protocol is based on a method for the quantification of metronidazole in human plasma.[2]

  • Sample Preparation:

    • To 200 µL of plasma in a test tube, add an internal standard.

    • Vortex the sample.

  • LLE Procedure:

    • Add 1 mL of ethyl acetate to the plasma sample.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Microwave-Assisted Extraction (MAE) of Organic Contaminants from Food

The following is a general protocol for MAE that can be adapted for hydroxymetronidazole extraction from food matrices.[3][4]

  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh an appropriate amount (e.g., 5g) into a microwave extraction vessel.

  • MAE Procedure:

    • Add a suitable extraction solvent (e.g., 20 mL of acetonitrile).

    • If required, add a magnetic stir bar for agitation.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: temperature (e.g., 60°C), time (e.g., 5-20 minutes), and power.

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the extract to remove solid particles.

    • The extract may require a clean-up step before LC-MS/MS analysis.

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) of Nitroimidazoles from Water

This protocol describes a microextraction technique for nitroimidazoles, including metronidazole, from water samples.[5]

  • Sample Preparation:

    • Adjust the pH of the water sample (e.g., 5 mL) to 4.0.

  • UA-DLLME Procedure:

    • Prepare a mixture of a disperser solvent (e.g., 600 µL of acetonitrile) and an extraction solvent (e.g., 300 µL of dichloromethane).

    • Rapidly inject this mixture into the water sample.

    • Place the sample in an ultrasonic bath for a short period (e.g., 4 minutes) to form a cloudy solution.

    • Centrifuge at high speed (e.g., 8100 rpm) for 8 minutes to sediment the extraction solvent.

    • Collect the small volume of the sedimented organic phase for analysis.

Supercritical Fluid Extraction (SFE) of Imidazole Drugs

This outlines a general procedure for the SFE of imidazole drugs from pharmaceutical formulations, which can be adapted for hydroxymetronidazole.[7]

  • Sample Preparation:

    • The solid sample (e.g., ground tablet) is placed into the extraction vessel.

  • SFE Procedure:

    • The SFE system is pressurized with supercritical CO2 to the desired pressure and heated to the set temperature.

    • A modifier (e.g., acetonitrile) is often added to the CO2 to enhance the extraction of polar compounds.

    • The extraction is typically performed in two stages: a static step (e.g., 10 minutes) where the vessel is filled with the supercritical fluid and allowed to equilibrate, followed by a dynamic step (e.g., 15 minutes) where fresh supercritical fluid continuously flows through the vessel.

    • The extracted analytes are collected by depressurizing the fluid into a collection vial or onto a solid-phase trap.

    • The collected extract is then dissolved in a suitable solvent for analysis.

Concluding Remarks

The choice of an extraction technique for hydroxymetronidazole is a critical decision that depends on various factors, including the nature of the sample matrix, the required sensitivity and selectivity, available equipment, and considerations for solvent consumption and sample throughput.

  • Solid-Phase Extraction offers excellent clean-up and is well-suited for complex biological matrices, providing high-quality extracts for sensitive analytical instrumentation.

  • Liquid-Liquid Extraction remains a viable, low-cost option, particularly when high throughput is not a primary concern and for simpler matrices.

  • Microwave-Assisted and Ultrasound-Assisted Extraction are modern, rapid techniques that significantly reduce extraction time and solvent usage, making them attractive for high-throughput laboratories.

  • Supercritical Fluid Extraction stands out as an environmentally friendly "green" technique, though its application may be limited by the high initial investment in equipment.

Researchers should carefully consider the trade-offs between these methods to select the most effective and efficient approach for their specific analytical goals in the study of hydroxymetronidazole.

References

Evaluating the Kinetic Isotope Effect on Metronidazole Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic isotope effect (KIE) on the metabolism of metronidazole and its alternatives. The information presented herein is supported by available experimental data and established principles of drug metabolism.

Quantitative Data Comparison

The following table summarizes the key metabolic parameters for metronidazole and its alternatives, tinidazole and secnidazole. The kinetic isotope effect (kH/kD) for metronidazole is an estimated value based on analogous CYP450-catalyzed hydroxylation reactions, as direct experimental data is not currently available.

Parameter Metronidazole Tinidazole Secnidazole
Primary Metabolic Pathway 2-hydroxylationHydroxylation, Oxidation, ConjugationOxidation
Primary Metabolizing Enzyme CYP2A6CYP3A4CYP3A4, CYP3A5
Elimination Half-life (t½) ~8 hours~13 hours~17 hours
Kinetic Isotope Effect (kH/kD) ~2-5 (Estimated)Not ReportedNot Reported

Note: The estimated kH/kD for metronidazole is based on typical values observed for CYP-mediated hydroxylation reactions where C-H bond cleavage is partially or fully rate-limiting.

Metabolic Pathways of Metronidazole and Alternatives

Metronidazole, tinidazole, and secnidazole are all nitroimidazole antibiotics. While they share a common core structure, their metabolic fates differ, influencing their pharmacokinetic profiles.

  • Metronidazole: The primary route of metabolism is the oxidation of the 2-methyl group to form 2-hydroxymetronidazole. This reaction is mainly catalyzed by CYP2A6.[1] Other minor metabolic pathways include glucuronide conjugation.

  • Tinidazole: This drug undergoes more varied metabolism, including oxidation, hydroxylation, and conjugation.[2] The primary enzyme implicated in its metabolism is CYP3A4.

  • Secnidazole: Metabolism of secnidazole is also mediated by the cytochrome P450 system, with CYP3A4 and CYP3A5 playing significant roles in its oxidation.[3][4]

The differing metabolic pathways and primary enzymes involved contribute to the variations in the elimination half-lives of these drugs, with tinidazole and secnidazole exhibiting longer half-lives than metronidazole.[5]

Experimental Protocols

In Vitro Kinetic Isotope Effect Study using Human Liver Microsomes

This protocol outlines a general procedure for determining the kinetic isotope effect of a drug's metabolism.

  • Substrate Preparation: Synthesize the deuterated analog of the drug of interest. The position of deuteration should be at the primary site of metabolism.

  • Incubation:

    • Prepare incubation mixtures containing human liver microsomes, the non-deuterated or deuterated drug at various concentrations, and a NADPH-generating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the metabolite(s) from both the deuterated and non-deuterated drug using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Determine the initial rates of metabolite formation at each substrate concentration.

    • Calculate the Michaelis-Menten kinetic parameters (Vmax and Km) for both the deuterated and non-deuterated drug.

    • The kinetic isotope effect (kH/kD) can be calculated as the ratio of the intrinsic clearance (Vmax/Km) of the non-deuterated drug to that of the deuterated drug.

Visualizations

Metronidazole_Metabolism Metronidazole Metronidazole Hydroxylation 2-Hydroxylation (C-H bond cleavage) Metronidazole->Hydroxylation Metabolite 2-Hydroxymetronidazole Hydroxylation->Metabolite Enzyme CYP2A6 Enzyme->Hydroxylation KIE Kinetic Isotope Effect (Deuteration at methyl group slows this step) KIE->Hydroxylation

Metabolic pathway of Metronidazole.

KIE_Workflow cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Drug_H Non-deuterated Drug (H) Incubate_H Incubate Drug (H) with HLM Drug_H->Incubate_H Drug_D Deuterated Drug (D) Incubate_D Incubate Drug (D) with HLM Drug_D->Incubate_D HLM Human Liver Microsomes + NADPH HLM->Incubate_H HLM->Incubate_D LCMS LC-MS/MS Analysis Incubate_H->LCMS Incubate_D->LCMS Kinetics Determine Vmax and Km LCMS->Kinetics KIE_Calc Calculate kH/kD = (Vmax/Km)H / (Vmax/Km)D Kinetics->KIE_Calc

Workflow for KIE determination.

References

Safety Operating Guide

Safe Disposal of Hydroxymetronidazole-d2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Hydroxymetronidazole-d2, a deuterated metabolite of metronidazole. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound, like its parent compound, is classified as a hazardous substance, potentially causing genetic defects, cancer, and organ damage through prolonged or repeated exposure.[1] Therefore, it must be handled and disposed of as hazardous waste.

Key Hazard Information and Disposal Summary

The following table summarizes the critical hazard and disposal information for this compound, based on data for related compounds.

Hazard ClassificationPersonal Protective Equipment (PPE)Disposal Method
Germ cell mutagenicity, Carcinogenicity, Specific target organ toxicity[1][2]Chemical-resistant gloves, protective clothing, eye protection, face protection[1][3]Dispose of contents and container to an approved waste disposal plant[1][4]
Harmful if swallowed, in contact with skin, or if inhaled[2]Respiratory protection (when dusts are generated)[1]Do not let product enter drains[1][3]
Harmful to aquatic life with long-lasting effects[2]Ensure adequate ventilation[3]Avoid environmental release[5][6]

Step-by-Step Disposal Protocol

Researchers and laboratory personnel must follow this detailed protocol for the safe disposal of this compound and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves are mandatory.[3]

  • Lab Coat: A lab coat or other protective clothing must be worn.[1][3]

  • Eye Protection: Safety glasses or goggles are required.[1]

  • Respiratory Protection: If there is a risk of generating dust, respiratory protection should be used.[1]

Step 2: Waste Segregation and Collection

All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Unused or Expired Compound: Collect any remaining solid or dissolved this compound.

  • Contaminated Labware: This includes empty vials, pipette tips, and any other disposable equipment that has come into contact with the compound.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be treated as hazardous waste.

Collect all contaminated materials in a dedicated, clearly labeled, and sealed hazardous waste container.[4][6] The container should be appropriate for hazardous chemical waste and stored in a designated, secure area.

Step 3: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1][3]

  • Contain the Spill: Use an inert absorbent material to contain the spill.[4]

  • Collect and Clean: Carefully collect the absorbed material and any contaminated soil or surfaces. Place all materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Disposal

The final disposal of this compound waste must be conducted through an approved waste disposal plant.[1][4] Do not dispose of this compound down the drain or in regular trash.[1][3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling This compound BB BB A->BB No B Is the material contaminated with this compound? D Segregate into a dedicated hazardous waste container B->D Yes C Dispose as non-hazardous waste E Is the container full? D->E F Store in a secure, designated area E->F No G Contact EHS for pickup and disposal E->G Yes F->D H End: Proper Disposal G->H BB->C No

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Hydroxymetronidazole-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Hydroxymetronidazole-d2, a labeled metabolite of Metronidazole. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which should be treated as a hazardous compound, a comprehensive suite of personal protective equipment is required to prevent skin and respiratory exposure. The following table summarizes the necessary PPE.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free nitrile gloves meeting ASTM D6978 standard.[1][2][3]Prevents skin contact and absorption. Double-gloving provides an additional barrier.
Gown Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs.[1][3]Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a face shield.[2][4]Protects eyes from splashes or aerosolized particles.
Respiratory Protection An elastomeric half-mask with a multi-gas cartridge and P100 filter or a NIOSH-approved respirator.[1]Required when handling the powder outside of a containment primary engineering control (C-PEC) to prevent inhalation.
Additional Garb Disposable head, hair, and shoe covers.[1][2]Minimizes the risk of contaminating personal items and spreading the compound.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. The designated handling area, preferably a C-PEC, should be clean and uncluttered.

  • Donning PPE : Put on PPE in the following order: shoe covers, gown, hair cover, mask, eye protection, and finally, two pairs of gloves. The outer glove should go over the cuff of the gown.[3]

  • Handling the Compound :

    • Perform all manipulations of powdered this compound within a certified C-PEC to minimize aerosolization.

    • Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.

    • If a C-PEC is not available, respiratory protection is mandatory.[1]

  • Post-Handling :

    • After handling, wipe down the work surface with an appropriate deactivating agent.

    • Carefully doff PPE to avoid self-contamination. Remove the outer gloves first, followed by the gown, and then the inner gloves.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, weighing paper, and contaminated labware, must be considered hazardous waste.

  • Containerization : Place all contaminated solid waste in a clearly labeled, sealed hazardous waste container.

  • Disposal Protocol : Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not mix with other waste streams.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep Assess Risks & Gather PPE ppe Don PPE Correctly prep->ppe cpec Use Containment Primary Engineering Control (C-PEC)? ppe->cpec handle_cpec Handle Compound in C-PEC cpec->handle_cpec Yes handle_resp Handle with Respiratory Protection cpec->handle_resp No decon Decontaminate Work Area handle_cpec->decon handle_resp->decon doff Doff PPE Safely decon->doff dispose Dispose of Waste as Hazardous doff->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.